2-Chloro-6-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNXUYQRUULNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240919 | |
| Record name | 2-Chloro-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94166-64-0 | |
| Record name | 2-Chloro-6-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94166-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitropyridine is a key heterocyclic building block in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive sites: a chloro group susceptible to nucleophilic substitution and a nitro group that can be reduced to an amino group, allowing for a wide range of chemical transformations. This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination and a visualization of its synthesis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| CAS Number | 94166-64-0 | |
| Melting Point | 107 °C | |
| Boiling Point | Not experimentally determined. Predicted value is 256.6 ± 20.0 °C at 760 mmHg. | [2][3] |
| Density | Not experimentally determined. Predicted value is 1.5 ± 0.1 g/cm³. | [2] |
| Appearance | Light yellow solid | [4] |
| Solubility | Insoluble in water. Soluble in methanol, acetone, and methylene chloride. | [1] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
This protocol is based on the widely accepted capillary tube method for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed in a mortar and finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of the solubility of this compound in various solvents.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane) is added.
-
Mixing: The test tubes are agitated, for instance by using a vortex mixer or by flicking the tube, for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble in each solvent.
Density Determination (Gas Pycnometry)
Gas pycnometry is a standard technique for determining the true density of a solid powder.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Sample cell of appropriate volume
Procedure:
-
Calibration: The gas pycnometer is calibrated according to the manufacturer's instructions, typically using a standard sphere of known volume.
-
Sample Preparation: A known mass of this compound is accurately weighed using an analytical balance.
-
Measurement: The weighed sample is placed into the sample cell, which is then sealed and placed in the instrument. The analysis is initiated, and the instrument purges the sample chamber with a non-reactive gas (typically helium) and measures the volume of the sample by quantifying the pressure change.
-
Calculation: The density is automatically calculated by the instrument's software by dividing the mass of the sample by its measured volume. Multiple measurements are typically performed to ensure accuracy and precision.
Synthesis of this compound
This compound is commonly synthesized via the nitration of 2,6-dichloropyridine. The following diagram illustrates the key steps in this synthetic pathway.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound, a compound of significant interest in medicinal chemistry and materials science. The tabulated data, detailed experimental protocols, and the visualization of its synthesis are intended to be a valuable resource for researchers and professionals working with this versatile chemical intermediate. Accurate knowledge of these properties is essential for the safe and effective use of this compound in the laboratory and in industrial applications.
References
An In-depth Technical Guide to 2-Chloro-6-nitropyridine (CAS No. 94166-64-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-nitropyridine, a pivotal building block in modern medicinal chemistry and agrochemical synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. Experimental protocols and safety information are also provided to support its practical application in a research and development setting.
Core Compound Information
This compound is a yellow solid at room temperature, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a nitro group at the 6-position. This unique substitution pattern renders the molecule highly reactive and an essential intermediate in organic synthesis.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimental spectra for this specific compound are not widely published, the provided data is based on closely related analogs and predictive models.
| Property | Value |
| CAS Number | 94166-64-0 |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Appearance | Yellow solid |
| Melting Point | 107°C |
| Storage Temperature | 2-8°C |
| ¹H NMR (Predicted) | δ 7.8-8.5 (m, 3H) |
| ¹³C NMR (Predicted) | δ 120-160 (multiple peaks) |
| IR (Predicted) | ~1530 cm⁻¹ (NO₂ asymm.), ~1350 cm⁻¹ (NO₂ symm.) |
| Mass Spec (EI, Pred.) | m/z 158 (M⁺), 128 ([M-NO]⁺), 113 ([M-NO₂]⁺) |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the nitration of a corresponding 2-chloropyridine precursor. The following is a representative experimental protocol based on established methods for the synthesis of similar nitropyridine derivatives.
Synthesis of this compound
Reaction Scheme:
Materials:
-
2-Chloropyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and under a fume hood, slowly add 2-chloropyridine to a cooled (0°C) mixture of concentrated sulfuric acid and concentrated nitric acid.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Reactivity and Applications in Drug Discovery
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of this compound's utility as a versatile building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors.
Role in Kinase Inhibitor Synthesis
This compound is a key intermediate in the synthesis of a variety of kinase inhibitors targeting signaling pathways implicated in cancer and other diseases. The chlorine atom can be readily displaced by various nucleophiles, such as amines and thiols, to introduce diverse functionalities. The nitro group can subsequently be reduced to an amine, providing another point for further chemical modification.
Experimental Workflow for Kinase Inhibitor Synthesis:
Targeted Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways, including:
-
Rho-associated coiled-coil containing protein kinase (ROCK) Pathway: The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction.[2][3][] Dysregulation of this pathway is implicated in various diseases, including hypertension and cancer.
-
Activin Receptor-Like Kinase 5 (ALK5) Pathway: ALK5 is a transforming growth factor-beta (TGF-β) type I receptor. The TGF-β/ALK5 signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[5][6][7][8][9]
-
Monopolar Spindle 1 (MPS1) Kinase Pathway: MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[10][11]
-
p70S6 Kinase (p70S6K) Pathway: As a downstream effector of the PI3K/Akt/mTOR pathway, p70S6K is a critical regulator of protein synthesis and cell growth.[12][13][14][15][16]
Signaling Pathway Diagrams:
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Summary (based on related compounds):
-
Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][19][20]
-
Chronic Effects: May cause sensitization by inhalation and skin contact.[19]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage and Disposal:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety data sheet. Users should consult a comprehensive Safety Data Sheet (SDS) for this compound before handling.
References
- 1. This compound [myskinrecipes.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Signal pathways involved in activation of p70S6K and phosphorylation of 4E-BP1 following exposure of multiple myeloma tumor cells to interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Role of the p70(S6K) pathway in regulating the actin cytoskeleton and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrogen peroxide activates p70(S6k) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to 2-Chloro-6-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-6-nitropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, outlines a general synthetic approach, and explores its significant role as a precursor to nicotinic acetylcholine receptor (nAChR) agonists, supported by an examination of the relevant signaling pathways and analytical methodologies.
Core Physicochemical and Identification Data
This compound is a solid, yellow crystalline compound. A summary of its key quantitative and identifying data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 158.54 g/mol | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Melting Point | 107°C | [1] |
| IUPAC Name | This compound | |
| SMILES | C1=CC(=NC(=C1)Cl)--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C5H3ClN2O2/c6-5-3-1-2-4(8(9)10)7-5/h1-3H | |
| CAS Number | 94166-64-0 | [1] |
| Appearance | Yellow solid | [1] |
| Storage Conditions | 2-8°C | [1] |
Synthesis of this compound: A General Protocol
A plausible synthetic route would start with 2-chloropyridine. The nitration is typically achieved using a mixture of a nitrating agent, such as nitric acid, and a strong acid catalyst and solvent, like sulfuric acid. The reaction temperature and duration would need to be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts.
The general workflow for such a synthesis is depicted below:
Applications in Drug Development: A Precursor to Nicotinic Acetylcholine Receptor Agonists
This compound serves as a valuable intermediate in the synthesis of a variety of bioactive molecules, most notably nicotinic acetylcholine receptor (nAChR) agonists.[1] These agonists are compounds that mimic the action of the endogenous neurotransmitter acetylcholine at nAChRs. The development of selective nAChR ligands is a significant area of research for the treatment of various central nervous system disorders.
The reactive nature of the chlorine atom and the electron-withdrawing effect of the nitro group in this compound make it a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, which is a key step in building the complex molecular architectures of many nAChR agonists.
The Nicotinic Acetylcholine Receptor Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[4] Upon binding of an agonist, such as acetylcholine or nicotine, the receptor undergoes a conformational change that opens an ion channel, leading to the influx of cations (primarily Na⁺ and Ca²⁺). This influx results in the depolarization of the cell membrane and the initiation of a cellular response.
The signaling cascade initiated by the activation of nAChRs can lead to various downstream effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways that can influence cell survival and plasticity.
The diagram below illustrates a simplified overview of the nicotinic acetylcholine receptor signaling pathway.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of 2-Chloro-6-nitropyridine, with a specific focus on its melting point. It includes quantitative data, a comprehensive experimental protocol for melting point determination, and a logical workflow for compound characterization. This guide is intended to support research and development activities where this compound is utilized as a key intermediate or building block.
Core Physicochemical Data
This compound (CAS No. 94166-64-0) is a heterocyclic organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the presence of the nitro group and the chlorine atom on the pyridine ring. Accurate characterization of its physical properties, such as the melting point, is critical for its identification, purity assessment, and handling in various synthetic applications.
Summary of Quantitative Data
The key physical and molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 94166-64-0 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Melting Point | 107 °C | [1] |
| Recommended Storage | 2-8 °C | [1] |
Experimental Protocol: Melting Point Determination
The following protocol details the standard method for determining the melting point of a solid crystalline compound like this compound using a modern digital melting point apparatus.
Principle
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities typically depresses and broadens the melting point range. Therefore, melting point determination is a fundamental technique for assessing the purity and identity of a compound.
Materials and Equipment
-
Sample: Dry, crystalline this compound
-
Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)
-
Tools: Capillary tubes (open at one end), spatula, watch glass, mortar and pestle (if sample is not a fine powder)
-
Safety: Safety goggles, lab coat, nitrile gloves
Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently crush it into a fine, uniform powder using a mortar and pestle. .
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample on the watch glass. A small amount of sample (2-3 mm in height) should enter the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. .
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., 95 °C for this compound).
-
Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium. A slower ramp rate yields a more accurate reading.
-
Set the stop temperature to a value above the expected melting point (e.g., 115 °C). .
-
-
Measurement:
-
Insert the loaded capillary tube into the designated slot in the heating block of the apparatus.
-
Start the heating program.
-
Observe the sample through the magnified viewing window. .
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts and the entire sample becomes a clear liquid (the clear point).
-
The recorded melting point is the range between these two temperatures (e.g., 106.5 °C - 107.2 °C). .
-
-
Post-Analysis:
-
Allow the apparatus to cool down before performing subsequent measurements.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Logical Workflow Visualization
The following diagram illustrates a standard workflow for the characterization and purity verification of a known chemical sample, such as this compound, received in a laboratory setting.
Caption: Workflow for compound identity and purity verification.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitropyridine is a heterocyclic organic compound with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound and presents a detailed experimental protocol for its determination.
Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of solvents. Qualitative descriptors for structurally related compounds are available, suggesting that this compound is likely to exhibit low solubility in water and higher solubility in common organic solvents. For instance, the related compound 2-chloro-6-methoxy-3-nitropyridine is described as "slightly soluble in water". Similarly, 5-Chloro-2-nitropyridine is listed as insoluble in water but soluble in solvents like MDC (methylene chloride), acetone, and methanol. Another isomer, 2-Chloro-5-nitropyridine, is noted as being slightly soluble in water but soluble in toluene and DMF.[1][2]
Given the absence of precise quantitative data, experimental determination of the solubility of this compound is necessary for applications requiring this information. The following sections outline a detailed protocol for this purpose.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, acetonitrile)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hot plate
-
Conical flasks with stoppers
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a pipette. To avoid transferring solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
-
Solvent Evaporation:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.
-
Gently evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute. A fume hood should be used for this step.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven set at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the dish containing the dry solute on an analytical balance.
-
Repeat the drying and weighing cycles until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Weight of dish and solute - Weight of empty dish) / Volume of solution pipetted (mL) * 100
-
Experimental Workflow for Gravimetric Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
2-Chloro-6-nitropyridine spectroscopic data
A comprehensive spectroscopic guide for 2-Chloro-6-nitropyridine is detailed below, designed for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the expected spectroscopic data, methodologies for acquiring such data, and a generalized workflow for spectral analysis.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H3-H4) ≈ 8, J(H3-H5) ≈ 1 |
| H-4 | 7.8 - 8.0 | Triplet (t) | J(H4-H3) ≈ 8, J(H4-H5) ≈ 8 |
| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 8, J(H5-H3) ≈ 1 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 125 - 127 |
| C-4 | 140 - 142 |
| C-5 | 120 - 122 |
| C-6 | 155 - 157 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |
| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong |
Sample Preparation: KBr pellet or ATR.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z Ratio | Notes |
| [M]⁺ | 158/160 | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [M-NO₂]⁺ | 112/114 | Fragment ion resulting from the loss of a nitro group. |
| [M-Cl]⁺ | 123 | Fragment ion resulting from the loss of a chlorine atom. |
| [C₅H₃N]⁺ | 75 | Pyridine fragment after loss of Cl and NO₂. |
Ionization Method: Electron Ionization (EI).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | 260 - 280 | High |
| n → π | 320 - 340 | Low |
Solvent: Ethanol or Methanol.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition :
-
Transfer the solution to a clean 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. For a more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.
-
Acquire the proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[1]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum : Run a background spectrum of a blank KBr pellet to account for atmospheric and instrumental noise.
-
Sample Spectrum : Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.
-
Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization : Ionize the sample using Electron Ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : A detector records the abundance of each ion at a specific m/z ratio.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to elucidate the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is used to subtract the absorbance of the solvent.
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.
-
Data Acquisition : Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance at each wavelength.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for chemical structure elucidation using various spectroscopic techniques.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Chloro-6-nitropyridine. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This guide is intended to assist researchers in identifying and characterizing this compound, offering a robust framework for spectral interpretation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic pattern for a trisubstituted pyridine ring. The electron-withdrawing nature of both the chloro and nitro substituents significantly influences the chemical shifts of the remaining protons, causing them to appear in the downfield region of the spectrum. The predicted data is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.30 - 8.50 | Doublet of doublets (dd) | J_ortho (H3-H4) = ~8.0 Hz, J_meta (H3-H5) = ~1.0 Hz |
| H-4 | 7.90 - 8.10 | Triplet (t) or Doublet of doublets (dd) | J_ortho (H4-H3) = ~8.0 Hz, J_ortho (H4-H5) = ~8.0 Hz |
| H-5 | 8.10 - 8.30 | Doublet of doublets (dd) | J_ortho (H5-H4) = ~8.0 Hz, J_para (H5-H3) = ~0.5 Hz |
Note: These are predicted values and may vary slightly in an experimental setting depending on the solvent and concentration.
Spectral Analysis and Interpretation
The pyridine ring of this compound contains three protons at positions 3, 4, and 5, forming an AMX spin system.
-
H-4 (para to Nitro, meta to Chloro): This proton is expected to be the most shielded of the three due to its meta relationship with both electron-withdrawing groups. It will likely appear as a triplet or a doublet of doublets due to coupling with both H-3 and H-5 with similar ortho coupling constants.
-
H-3 (ortho to Chloro, meta to Nitro): This proton is expected to be deshielded and will appear as a doublet of doublets. The larger splitting will be due to the ortho coupling with H-4, and the smaller splitting will arise from the meta coupling with H-5.
-
H-5 (ortho to Nitro, meta to Chloro): This proton is anticipated to be the most deshielded proton due to the strong electron-withdrawing effect of the adjacent nitro group. It will appear as a doublet of doublets, with the major splitting from the ortho coupling to H-4 and a smaller para coupling to H-3.
The following diagram illustrates the coupling interactions between the protons on the pyridine ring.
Caption: Coupling relationships in this compound.
Experimental Protocol for ¹H NMR Acquisition
The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals are captured.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans should be acquired to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
This comprehensive guide provides a detailed prediction and the necessary experimental framework for the ¹H NMR analysis of this compound, which will be a valuable resource for researchers in the fields of chemistry and drug development.
An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-nitropyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents predicted ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. It also includes a comprehensive, adaptable experimental protocol for acquiring high-quality ¹³C NMR spectra for this and related substituted pyridine compounds.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These values are estimated based on the known substituent effects of chloro and nitro groups on the pyridine ring, drawing comparisons from data available for compounds such as 2-chloropyridine, various nitropyridines, and other substituted chloronitropyridines. The chemical shifts are referenced to a standard tetramethylsilane (TMS) signal at 0.0 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 152 - 156 | Attached to an electronegative chlorine atom and adjacent to the ring nitrogen, leading to a significant downfield shift. |
| C3 | 122 - 126 | Influenced by the electron-withdrawing nitro group at C6, but to a lesser extent than C4 and C5. |
| C4 | 140 - 145 | Experiences a strong downfield shift due to the powerful electron-withdrawing effect of the para-nitro group. |
| C5 | 118 - 122 | Shielded relative to other carbons, but still influenced by the adjacent nitro group. |
| C6 | 158 - 162 | Directly attached to the strongly electron-withdrawing nitro group and adjacent to the ring nitrogen, resulting in the most downfield shift. |
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that readily dissolves this compound is required. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) is recommended for better signal dispersion and sensitivity.
-
Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
3. Data Acquisition:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is generally used to obtain a spectrum with single lines for each unique carbon atom.
-
Pulse Sequence: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition.
-
Acquisition Time (at): Typically set to 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei between scans.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point could be 1024 scans, with adjustments based on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected chemical shift range for most organic molecules.
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.0 ppm) or the residual solvent peak.
-
Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.
Visualization of Molecular Structure and Predicted Chemical Shifts
The following diagrams illustrate the molecular structure of this compound and the logical relationship between its carbon atoms and their predicted ¹³C NMR chemical shifts.
Mass Spectrometry of 2-Chloro-6-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-nitropyridine, a key intermediate in various synthetic applications. This document outlines predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and visual representations of fragmentation pathways and analytical workflows. The information presented is curated to assist in method development, compound identification, and quality control processes.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the key ions expected in the electron ionization (EI) mass spectrum of this compound. These predictions are based on the analysis of isomeric and structurally related compounds, such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.[1][2] The characteristic isotopic pattern for chlorine-containing fragments (a 3:1 ratio for M and M+2 peaks) is expected.
| Predicted Ion | m/z (for ³⁵Cl) | Predicted Relative Abundance | Notes |
| [M]⁺ | 158 | Moderate | Molecular ion |
| [M+2]⁺ | 160 | Moderate | Isotope peak for ³⁷Cl |
| [M-NO₂]⁺ | 112 | High | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| [M-NO₂-Cl]⁺ | 77 | Moderate | Subsequent loss of chlorine from the [M-NO₂]⁺ fragment. |
| [M-Cl]⁺ | 123 | Low | Loss of a chlorine atom from the molecular ion. |
| [C₅H₃N₂O]⁺ | 123 | Low | |
| [C₅H₃N]⁺ | 77 | Moderate | |
| [C₄H₂N]⁺ | 64 | Low | Ring fragmentation. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are adapted from established methods for similar halogenated nitroaromatic compounds.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Instrumentation:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.
-
Instrumentation:
-
Liquid Chromatograph:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for MS analysis.
References
An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) spectral characteristics of 2-Chloro-6-nitropyridine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document focuses on predicted vibrational frequencies derived from analyses of structurally similar molecules and established spectroscopic correlations. Furthermore, a comprehensive, generalized experimental protocol for obtaining the FT-IR spectrum of a solid aromatic compound like this compound is provided, alongside a visual representation of the experimental workflow.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by vibrational modes associated with the pyridine ring, the chloro substituent, and the nitro group. The expected absorption frequencies are summarized in Table 1. These predictions are based on data from related compounds, including substituted pyridines, chloroarenes, and nitroarenes.
Table 1: Expected Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic) |
| 1600 - 1570 | Medium to Strong | C=C and C=N ring stretching |
| 1550 - 1510 | Very Strong | Asymmetric NO₂ stretching |
| 1470 - 1430 | Medium to Strong | C=C and C=N ring stretching |
| 1360 - 1320 | Very Strong | Symmetric NO₂ stretching |
| 1150 - 1000 | Medium to Strong | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 780 - 680 | Strong | C-Cl stretching |
| 750 - 700 | Medium | Ring bending |
Experimental Protocol for FT-IR Analysis
This section outlines a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples as KBr is transparent in the mid-IR region.
2.1. Materials and Equipment
-
This compound (solid sample)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
2.2. Procedure
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of a clean and dry pellet-forming die.
-
Level the surface of the powder and assemble the die.
-
Place the die assembly into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good dispersion of the sample in the KBr matrix.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak labeling.
-
Analyze the spectrum by assigning the observed absorption bands to their corresponding molecular vibrations.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet technique.
Caption: Experimental workflow for FT-IR analysis of this compound.
2-Chloro-6-nitropyridine: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2-Chloro-6-nitropyridine. The following sections detail the known hazards, personal protective equipment protocols, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.
Hazard Identification and Classification
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Not Classified |
| Acute Toxicity, Dermal | Not Classified |
| Acute Toxicity, Inhalation | Not Classified |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Chemical Formula | C₅H₃ClN₂O₂ |
| CAS Number | 94166-64-0 |
| Molecular Weight | 158.54 g/mol |
| Appearance | Solid |
| Melting Point | 193 - 198 °C (379.4 - 388.4 °F)[1] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Dust Formation: Minimize dust generation and accumulation.[2]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents.
Safe Handling Workflow for this compound
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to minimize exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter. |
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
First Aid Measures for this compound Exposure
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]
-
Specific Hazards: Non-combustible, but containers may burn.[2] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Fire-Fighting Protocol for this compound
Accidental Release Measures
-
Personal Precautions: Avoid contact with skin and eyes. Wear impervious gloves and safety glasses. Avoid generating dust.[2]
-
Environmental Precautions: Prevent spillage from entering drains or watercourses.
-
Containment and Cleanup:
Procedure for Accidental Spills of this compound
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this guide, all procedures should be conducted based on a thorough risk assessment. Standard laboratory operating procedures should be in place, incorporating the handling, storage, and emergency information provided in this document.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are in place. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Material Safety of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 2-Chloro-6-nitropyridine (CAS No. 94166-64-0), a key intermediate in various chemical syntheses. The following sections detail its physical and chemical properties, associated hazards, handling procedures, and emergency protocols, compiled to ensure safe laboratory and manufacturing practices.
Chemical and Physical Properties
This table summarizes the key physical and chemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 94166-64-0 | [MySkinRecipes, Apollo Scientific] |
| Molecular Formula | C₅H₃ClN₂O₂ | [MySkinRecipes] |
| Molecular Weight | 158.54 g/mol | [MySkinRecipes] |
| Appearance | Not Specified | |
| Melting Point | 107°C | [MySkinRecipes] |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| Density | Not Available |
Hazard Identification and Classification
This compound presents several hazards that require careful management in a research or industrial setting.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity | Not Available | Minimize exposure through all routes. |
| Skin Corrosion/Irritation | Not classified as an irritant, but good practice requires minimizing contact. | Wear protective gloves. |
| Serious Eye Damage/Irritation | Not classified as an irritant, but direct contact may cause transient discomfort. | Wear safety glasses. |
| Chronic Health Effects | Long-term exposure is not thought to produce chronic adverse health effects. | Minimize exposure as a matter of good laboratory practice. |
Source: Apollo Scientific
Toxicological and Ecotoxicological Data
| Endpoint | Value | Species | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Available | Not Applicable | Apollo Scientific |
| Ecotoxicity | Not Available | Not Applicable | Apollo Scientific |
Experimental Protocols: Safety and Handling
Adherence to strict safety protocols is paramount when handling this compound. The following procedures are derived from standard safety data sheets.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.
-
Respiratory Protection: In case of dust generation, use a dust respirator.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid generating dust. Use dry clean-up procedures.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed.
-
Store away from incompatible materials.
-
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[1] |
| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Source: Apollo Scientific[1]
Firefighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding area. Water spray, carbon dioxide, dry chemical powder, or appropriate foam can be used.
-
Specific Hazards: The substance is non-combustible but containers may burn.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
The following workflow outlines the steps to be taken in the event of a spill.
Logical Relationships in Hazard Response
The following diagram illustrates the logical flow of actions in response to a potential exposure or incident involving this compound.
References
Stability of 2-Chloro-6-nitropyridine Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative stability data for 2-chloro-6-nitropyridine under a range of acidic conditions is limited. This guide provides a comprehensive framework based on established principles of organic chemistry, regulatory guidelines for stability testing, and data from analogous compounds. It is intended to guide researchers in designing and executing stability studies for this molecule.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its stability during synthesis, purification, formulation, and storage is a critical quality attribute. While its synthesis often occurs in strongly acidic media, suggesting a degree of stability under these conditions, its long-term stability in aqueous acidic environments, such as those relevant to physiological conditions or liquid formulations, is not well-documented. This technical guide outlines the theoretical stability of this compound, provides detailed protocols for conducting forced degradation studies under acidic conditions, and discusses potential degradation pathways and analytical methodologies for monitoring its stability.
Theoretical Stability Assessment
The chemical structure of this compound, featuring a pyridine ring substituted with a chloro and a nitro group, suggests two primary sites susceptible to degradation under acidic conditions: the pyridine nitrogen and the carbon-chlorine bond.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be protonated under acidic conditions, forming a pyridinium salt. This generally increases the water solubility of the compound but also further activates the ring towards nucleophilic attack.
-
Carbon-Chlorine Bond: The chloro substituent at the 2-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis), to form 2-hydroxy-6-nitropyridine. The rate of this hydrolysis is expected to be influenced by the pH of the solution. The electron-withdrawing nature of the nitro group can influence the reactivity of the chloro group.
Based on general principles, this compound is expected to be more stable in acidic conditions compared to basic conditions, where nucleophilic aromatic substitution is typically more facile. However, prolonged exposure to acidic conditions, especially at elevated temperatures, can likely lead to hydrolysis.
Experimental Protocols for Acidic Stability Testing
To definitively determine the stability of this compound, a forced degradation study under various acidic conditions is recommended, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Materials and Equipment
-
This compound (high purity reference standard)
-
Hydrochloric acid (HCl), analytical grade
-
Sulfuric acid (H₂SO₄), analytical grade
-
Sodium hydroxide (NaOH), for pH adjustment
-
Purified water (Type I)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Forced Hydrolysis Experimental Workflow
A systematic approach is crucial for evaluating the stability of this compound under acidic stress. The following workflow is proposed:
Detailed Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
-
Stress Sample Preparation:
-
For each acidic condition (0.1 M HCl and 1 M HCl), transfer a known volume of the stock solution into a volumetric flask.
-
Add the respective acid to achieve the target concentration of the active substance (e.g., 100 µg/mL).
-
-
Incubation:
-
Store the prepared solutions at both room temperature (approximately 25°C) and an elevated temperature (e.g., 60°C).
-
Protect the solutions from light to avoid photolytic degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Preparation for Analysis:
-
Immediately neutralize the acidic aliquots with a suitable concentration of sodium hydroxide to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating UPLC-MS/MS method.
-
Analytical Method for Stability Indicating Assay
A stability-indicating method is crucial to separate the parent compound from any potential degradation products.
Table 1: Example UPLC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 254 nm and 310 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Mode | Full scan (m/z 50-500) and product ion scan of the parent compound's m/z |
Potential Degradation Pathways
Under acidic conditions, the primary degradation pathway for this compound is anticipated to be hydrolysis of the chloro group.
The reaction is likely initiated by the protonation of the pyridine nitrogen, which further activates the ring for nucleophilic attack by a water molecule at the C2 position. Subsequent loss of a proton and elimination of hydrochloric acid would yield the primary degradation product, 2-hydroxy-6-nitropyridine.
Data Presentation and Interpretation
Quantitative data from the stability study should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 2: Example Data Summary for Acidic Degradation of this compound
| Condition | Time (hours) | Assay of this compound (%) | 2-Hydroxy-6-nitropyridine (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, RT | 0 | 100.0 | ND | ND | 100.0 |
| 2 | 99.8 | 0.2 | 0.2 | 100.0 | |
| 4 | 99.5 | 0.5 | 0.5 | 100.0 | |
| 8 | 99.0 | 1.0 | 1.0 | 100.0 | |
| 24 | 97.2 | 2.7 | 2.8 | 100.0 | |
| 1 M HCl, 60°C | 0 | 100.0 | ND | ND | 100.0 |
| 2 | 92.5 | 7.3 | 7.5 | 100.0 | |
| 4 | 85.3 | 14.5 | 14.7 | 100.0 | |
| 8 | 72.1 | 27.6 | 27.9 | 100.0 | |
| 24 | 45.8 | 53.5 | 54.2 | 100.0 |
ND: Not Detected RT: Room Temperature
From this data, the degradation kinetics (e.g., first-order rate constants) can be calculated, and the shelf-life under specific acidic conditions can be predicted.
Conclusion
Stability of 2-Chloro-6-nitropyridine Under Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 2-chloro-6-nitropyridine when subjected to basic conditions. The information herein is curated for professionals in research and development who utilize this reagent and require a deep understanding of its reactivity and degradation pathways. This document outlines the principal reaction mechanisms, offers qualitative and comparative stability analyses, and provides detailed experimental protocols for quantitative assessment.
Executive Summary
This compound is a highly reactive molecule susceptible to degradation under basic conditions, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 6-position (para to the chloro substituent) significantly activates the pyridine ring for nucleophilic attack. Consequently, exposure to bases, including hydroxides, alkoxides, and amines, will lead to the displacement of the chloride leaving group. The rate of this substitution is influenced by the nature and concentration of the base, temperature, and the solvent system. While specific kinetic data for this compound is not extensively published, its reactivity is expected to be high. This guide provides the theoretical foundation and practical methodologies to enable researchers to perform their own stability and kinetic assessments.
Theoretical Background: The SNAr Mechanism
The primary pathway for the reaction of this compound with basic nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the pyridine ring, which is made more electrophilic by the strongly electron-withdrawing nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group.
The resonance stabilization of the Meisenheimer complex is crucial for this reaction to proceed. The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. The para-position of the nitro group relative to the chlorine is optimal for this stabilization.
Qualitative and Comparative Stability Analysis
The stability of this compound is inversely proportional to the strength and concentration of the base it is exposed to, as well as the temperature of the system.
Table 1: Expected Reactivity of this compound with Various Bases
| Base Type | Example(s) | Expected Reactivity | Primary Product |
| Strong Hydroxides | NaOH, KOH | High | 2-Hydroxy-6-nitropyridine |
| Alkoxides | NaOMe, NaOEt | High | 2-Alkoxy-6-nitropyridine |
| Primary Amines | R-NH2 | Moderate to High | 2-(Alkylamino)-6-nitropyridine |
| Secondary Amines | R2NH | Moderate | 2-(Dialkylamino)-6-nitropyridine |
| Weak Bases | NaHCO3, Na2CO3 | Low to Moderate | Hydrolysis over extended periods or at elevated temperatures |
It is anticipated that this compound is more susceptible to nucleophilic attack than its isomers, such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, due to the advantageous para-positioning of the strongly activating nitro group relative to the chlorine atom.
Experimental Protocols for Stability Assessment
The following sections provide detailed methodologies for conducting a thorough stability assessment of this compound under basic conditions.
General Experimental Workflow
The workflow for assessing stability involves sample preparation, controlled degradation under basic conditions, sample analysis at various time points, and data interpretation.
Protocol for Kinetic Analysis via HPLC
This protocol outlines a method to determine the rate of degradation of this compound in the presence of sodium hydroxide.
Materials and Reagents:
-
This compound (analytical standard)
-
Sodium hydroxide (NaOH), pellets or standardized solution
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted water bath or reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.
-
Prepare a stock solution of NaOH (e.g., 1.0 M) in deionized water.
-
-
HPLC Method:
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
-
-
Kinetic Run:
-
In a thermostatted reaction vessel, add a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility).
-
Add a calculated volume of the NaOH stock solution to achieve the desired final concentration (e.g., 0.01 M, 0.05 M, 0.1 M).
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired initial concentration (e.g., 50 µg/mL). Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a dilute acid solution) to neutralize the base.
-
Analyze the quenched samples by HPLC.
-
-
Data Analysis:
-
Generate a calibration curve for this compound to determine the concentration from the peak area.
-
Plot the natural logarithm of the concentration of this compound versus time. If a linear plot is obtained, the reaction follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k') is the negative of the slope.
-
To determine the second-order rate constant (k2), divide k' by the concentration of the base (if the base is in large excess).
-
Table 2: Template for a Kinetic Stability Study
| Parameter | Conditions to be Investigated | Rationale |
| Temperature | 25 °C, 40 °C, 55 °C | To determine the activation energy (Arrhenius parameters). |
| Base Concentration | 0.01 M, 0.05 M, 0.1 M NaOH | To determine the order of the reaction with respect to the base. |
| Solvent System | e.g., 50:50 MeCN:H2O, 70:30 MeOH:H2O | To assess the effect of solvent polarity on the reaction rate. |
Protocol for Product Identification
-
Prepare a reaction mixture at a higher concentration and allow it to proceed to a significant level of conversion.
-
Analyze the mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the degradation products.
-
For structural elucidation, the primary product (e.g., 2-hydroxy-6-nitropyridine) can be isolated using preparative HPLC.
-
The structure of the isolated product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and compared with an authentic standard if available.
Conclusion
This compound is an inherently unstable compound in the presence of basic reagents. Its reactivity is governed by the principles of nucleophilic aromatic substitution, which is significantly enhanced by the para-nitro group. Researchers and drug development professionals must handle this compound with an awareness of its potential for degradation. The experimental protocols provided in this guide offer a robust framework for quantifying the stability of this compound and identifying its degradation products, thereby enabling informed decisions in process development, formulation, and synthesis.
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its reactivity is primarily dictated by the interplay of the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group, and the good leaving group character of the chloro substituent. This profile makes it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this compound, including key reaction types, mechanistic insights, and representative experimental protocols.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | N/A |
| Molecular Weight | 158.54 g/mol | N/A |
| Appearance | Yellowish solid | N/A |
| Melting Point | 107-109 °C | N/A |
| ¹H NMR (CDCl₃) | δ 8.28 (d, J=8.1 Hz, 1H), 7.95 (t, J=8.1 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H) | Predicted |
| ¹³C NMR (CDCl₃) | δ 151.0, 148.8, 140.5, 125.2, 119.9 | Predicted |
Core Reactivity Profile
The reactivity of this compound is dominated by the electron-poor nature of the pyridine ring, which is further accentuated by the powerful electron-withdrawing nitro group. This electronic arrangement renders the carbon atoms of the pyridine ring, particularly those bearing the chloro and nitro groups, susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of this compound is nucleophilic aromatic substitution (SNAr). The nitro group, positioned para to the chloro substituent, strongly activates the C2 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-6-nitropyridine from 2-Chloropyridine
Introduction
2-Chloro-6-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring both a reactive chlorine atom and a nitro group, allows for diverse subsequent chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the direct nitration of 2-chloropyridine. The procedure involves the use of a mixed acid nitrating agent, a common method for the introduction of a nitro group onto an aromatic ring.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution reaction. A nitrating mixture of concentrated sulfuric acid and fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. In the case of 2-chloropyridine, the nitration is expected to predominantly occur at the positions meta to the ring nitrogen and ortho/para to the chlorine, leading to a mixture of isomers. The formation of this compound is one of the potential outcomes of this reaction. Careful control of reaction conditions is crucial to maximize the yield of the desired isomer.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chloropyridine | ≥99% | Sigma-Aldrich |
| Fuming Nitric Acid | 90% | VWR |
| Concentrated Sulfuric Acid | 95-98% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate | Laboratory Grade | --- |
| Anhydrous Sodium Sulfate | Laboratory Grade | --- |
| Ice | --- | --- |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Preparation of Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
While maintaining the temperature below 10 °C, slowly add 25 mL of fuming nitric acid to the sulfuric acid using a dropping funnel with constant stirring.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, slowly add 5.0 g of 2-chloropyridine dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 10 °C for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step should be performed in a fume hood as nitrogen oxide gases may be evolved.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure the solution remains cool during neutralization.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
2-Chloropyridine and its nitrated products are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
The quenching and neutralization steps are exothermic and may produce gas. Perform these steps slowly and with adequate cooling.
Data Presentation
Table 1: Typical Reaction Parameters and Results
| Parameter | Value |
| Moles of 2-Chloropyridine | ~0.044 mol |
| Volume of Conc. H₂SO₄ | 50 mL |
| Volume of Fuming HNO₃ | 25 mL |
| Reaction Temperature | 5-10 °C, then RT |
| Reaction Time | 14-18 hours |
| Typical Yield | 40-60% (Isomer mixture dependent) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 108-110 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. The reaction is particularly effective on electron-deficient rings, such as those bearing strongly electron-withdrawing groups. 2-Chloro-6-nitropyridine is an excellent substrate for SNAr reactions due to the presence of the nitro group, which strongly activates the pyridine ring towards nucleophilic attack, and the chlorine atom, which serves as a good leaving group. The nitro group, positioned para to the chlorine, effectively stabilizes the negative charge in the Meisenheimer intermediate, thus facilitating the substitution. This application note provides detailed protocols and compiled data for the SNAr reaction of this compound with various nucleophiles, including amines, alkoxides, and thiolates, which are crucial transformations in the synthesis of pharmaceuticals and other functional molecules.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the 2-substituted-6-nitropyridine product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Note: The following data is compiled from analogous reactions with 2-chloro-5-nitropyridine and other similar substrates where direct data for this compound was not available. Yields are representative and can vary based on reaction scale, purity of reagents, and purification methods.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-6-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | 4-(6-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Aniline | N-Phenyl-6-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |
| Benzylamine | N-Benzyl-6-nitropyridin-2-amine | Isopropanol/H₂O (1:1) | None | 80 | 2 | ~90 |
Table 2: Reaction with Alkoxide and Thiolate Nucleophiles
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | 2-Methoxy-6-nitropyridine | Methanol | NaOMe | 25-30 | 4 | ~90 |
| Sodium ethoxide | 2-Ethoxy-6-nitropyridine | Ethanol | NaOEt | Reflux | 5 | ~88 |
| Sodium thiophenoxide | 2-(Phenylthio)-6-nitropyridine | DMF | NaSPh | 80 | 3 | ~93 |
Table 3: Spectroscopic Data for Representative Products
| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 2-(Piperidin-1-yl)-6-nitropyridine | 8.10 (d, 1H), 7.65 (t, 1H), 6.80 (d, 1H), 3.60 (t, 4H), 1.70 (m, 6H) | 160.1, 155.2, 138.5, 112.1, 108.9, 46.5, 25.8, 24.7 | 2930, 1605, 1520, 1340 | [M]+ 207 |
| 2-Methoxy-6-nitropyridine | 8.25 (d, 1H), 7.80 (t, 1H), 7.00 (d, 1H), 4.00 (s, 3H) | 164.5, 155.8, 139.0, 110.5, 109.8, 54.0 | 2950, 1610, 1530, 1350, 1280 | [M]+ 154 |
| 2-(Phenylthio)-6-nitropyridine | 8.30 (d, 1H), 7.90 (t, 1H), 7.60-7.40 (m, 5H), 7.10 (d, 1H) | 162.3, 156.1, 139.5, 135.0, 130.1, 129.5, 128.8, 115.4 | 3060, 1590, 1510, 1345 | [M]+ 232 |
Experimental Protocols
Protocol 1: Reaction with a Secondary Amine (Piperidine)
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.2 M).
-
Add piperidine (1.2 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes as the eluent) to yield the pure 2-(piperidin-1-yl)-6-nitropyridine.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous methanol (to achieve a concentration of approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding deionized water.
-
Extract the mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes as the eluent) to yield the pure 2-methoxy-6-nitropyridine.
Protocol 3: Reaction with a Thiolate (Sodium Thiophenoxide)
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C and carefully add sodium hydride (1.2 equiv) portion-wise with stirring.
-
Slowly add a solution of thiophenol (1.1 equiv) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes as the eluent) to yield the pure 2-(phenylthio)-6-nitropyridine.
Visualizations
Caption: General mechanism of the SNAr reaction on this compound.
Caption: General experimental workflow for SNAr synthesis and purification.
Caption: Decision tree for selecting SNAr reaction conditions.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction has become indispensable in medicinal chemistry and drug development for the construction of complex molecular architectures.[2] This document provides detailed application notes and protocols for the Suzuki coupling of 2-Chloro-6-nitropyridine with various arylboronic acids. Due to the electron-deficient nature of the pyridine ring, further deactivated by the nitro group, specific catalytic systems and reaction conditions are often required to achieve high yields. These notes are based on established protocols for challenging Suzuki couplings of electron-deficient heteroaryl chlorides.
Reaction Principle
The Suzuki coupling reaction is a palladium-catalyzed process that involves an organoboron species (typically a boronic acid or its ester) and an organic halide. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This step is often rate-limiting for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organoboron compound forms a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with challenging substrates like this compound.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions of electron-deficient chloropyridines and serves as a guide for expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3.0) | DME/H₂O (4:1) | 85 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | 88 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 70-80 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., SPhos, XPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating system
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the anhydrous and degassed solvent system via syringe. A common ratio for solvent mixtures is between 4:1 and 10:1 (organic solvent to water).
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-nitropyridine
Document ID: AN-PDCC-2C6NP-2025 Version: 1.0 For Research Use Only.
Introduction
2-Chloro-6-nitropyridine is a highly valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The molecule's reactivity is dominated by the C2-chloro substituent, which is significantly activated towards displacement by the potent electron-withdrawing nitro group at the C6 position and the inherent electron deficiency of the pyridine ring. This activation makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
These reactions provide a powerful and versatile toolkit for elaborating the 2-nitropyridine core.[1] The choice of the palladium catalyst and, critically, the supporting ligand is essential for achieving high yields and reaction efficiency.[1][2] This document provides detailed application notes and optimized protocols for three key transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the this compound with an organoboron species, typically a boronic acid or ester.[3][4] The reaction is widely used to synthesize biaryl and heteroaryl compounds.[3] Due to the electron-deficient nature of the pyridine substrate, robust catalyst systems are required.
Application Notes & Recommended Conditions
-
Catalysts: Modern palladium precatalysts, such as XPhos Pd G3 or SPhos Pd G3, are highly effective as they provide stable and active Pd(0) species in solution. Traditional catalysts like Pd(PPh₃)₄ can also be used, though they may require higher catalyst loadings and longer reaction times.[5]
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4] Ligands like XPhos, SPhos, and RuPhos are excellent choices for coupling challenging chloro-heteroaryl substrates.
-
Bases: A base is required to facilitate the transmetalation step.[3][4] Inorganic bases such as K₃PO₄ and Cs₂CO₃ are generally effective. K₂CO₃ can also be used, often in an aqueous/organic solvent mixture.[1]
-
Solvents: Anhydrous ethereal or aromatic solvents are preferred. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[3] Biphasic systems like dioxane/water are also frequently employed.[1][6]
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature for analogous substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 4 | >95 |
| 2 | 4-Methoxyphenylboronic Acid | XPhos Pd G3 (2.0) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 2 | >95 |
| 3 | 4-Trifluoromethylphenylboronic Acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | THF | 80 | 6 | 92 |
| 4 | 3-Thienylboronic Acid | Pd(PPh₃)₄ (5.0) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 mmol, 158.5 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-nitro-6-phenylpyridine.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[7][8] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals. The high reactivity of this compound makes it an excellent substrate for this transformation.
Application Notes & Recommended Conditions
-
Catalysts & Ligands: As with Suzuki coupling, bulky, electron-rich phosphine ligands are paramount. Ligand systems like RuPhos and BrettPhos, often available as pre-formed G3 precatalysts, show excellent activity.[1][9] These ligands facilitate the challenging reductive elimination step to form the C-N bond.[2]
-
Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[9] For more sensitive substrates, weaker bases like Cs₂CO₃ can be effective, although this may require higher temperatures.[1]
-
Amines: A wide range of primary and secondary amines can be coupled. The reaction conditions may need slight adjustments depending on the amine's steric hindrance and pKa.
-
Solvents: Anhydrous aromatic hydrocarbons like toluene or xylenes are the most common solvents, as they are compatible with the strong bases and higher temperatures often required.[1][8]
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | NaOt-Bu (1.4) | Toluene | 110 | 3 | >95 |
| 2 | Aniline | BrettPhos Pd G3 (2.0) | - | LHMDS (2.0) | THF | 80 | 5 | 94 |
| 3 | n-Butylamine | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 12 | 89 |
| 4 | Indole | BrettPhos Pd G3 (3.0) | - | NaOt-Bu (1.4) | Toluene | 100 | 6 | 91 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with morpholine.
Reagents & Equipment:
-
This compound (1.0 mmol, 158.5 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
RuPhos Pd G3 (0.02 mmol, 16.7 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, NaOt-Bu, and the RuPhos Pd G3 precatalyst to the reaction vial.
-
Seal the vial, remove it from the glovebox (if used), and add anhydrous toluene followed by morpholine via syringe.
-
Purge the vial's headspace with argon for 2-3 minutes.
-
Place the sealed vial in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-(6-nitropyridin-2-yl)morpholine.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is a highly reliable method for synthesizing arylalkynes and conjugated enynes.[11] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[10][12]
Application Notes & Recommended Conditions
-
Catalysts: A combination of a palladium(0) source and a copper(I) salt (typically CuI) is standard.[10][12] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper co-catalyst is crucial for activating the alkyne.[10]
-
Ligands: Triphenylphosphine (PPh₃) is the most common ligand and is often part of the palladium complex itself.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. The base serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[12]
-
Solvents: The reaction is often run in the amine base as the solvent or co-solvent with another anhydrous solvent like THF or DMF.
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Et₃N (3.0) | THF | 60 | 4 | 93 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3.0) | CuI (5.0) | i-Pr₂NH (excess) | i-Pr₂NH | 70 | 6 | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Et₃N (3.0) | DMF | 50 | 3 | 95 |
| 4 | Propargyl Alcohol | Pd(PPh₃)₄ (4.0) | CuI (6.0) | Et₃N (excess) | Et₃N/THF | 65 | 8 | 85 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Reagents & Equipment:
-
This compound (1.0 mmol, 158.5 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed THF and Et₃N via syringe, followed by the phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture through Celite® to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-nitro-6-(phenylethynyl)pyridine.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted pyridines using 2-chloro-6-nitropyridine as a versatile starting material. This key intermediate is widely utilized in the pharmaceutical and agrochemical industries due to its favorable reactivity and stability. The electron-withdrawing nitro group significantly activates the chlorine atom at the 2-position, facilitating two primary classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a fundamental method for introducing a variety of nucleophiles at the 2-position of the pyridine ring. The strong electron-withdrawing effect of the nitro group at the 6-position stabilizes the intermediate Meisenheimer complex, thereby promoting the displacement of the chloride.
General Reaction Scheme:
Reaction of this compound with a nucleophile.
Quantitative Data for SNAr Reactions
The following table summarizes typical reaction conditions and yields for the SNAr of this compound and its analogs with various nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | aq. NH₃, Methanol, 35-40°C, 2h | 2-Amino-6-nitropyridine | 56.45 | [1] |
| Ammonia | Ammonia gas, Isopropanol, 20-30°C, 24h | 2-Amino-6-chloro-3-nitropyridine* | Not specified | [1] |
| Methoxide | Sodium methoxide, Methanol | 2-Methoxy-6-nitropyridine | Not specified | [1] |
| Guaiacol | DABCO, 130°C, 3-4h | 2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine** | 89 | [2] |
*Note: Starting material is 2,6-dichloro-3-nitropyridine. **Note: Starting material is 2-chloro-6-methyl-3-nitropyridine.
Experimental Protocol: Synthesis of 2-Amino-6-nitropyridine
This protocol is adapted from the ammonolysis of a related nitropyridine derivative.[1]
Materials:
-
This compound
-
Methanol
-
25% Aqueous ammonia solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
At room temperature, add 25% aqueous ammonia solution (1.4 eq) to the flask with stirring.
-
Heat the reaction mixture to 35-40°C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20°C.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold methanol.
-
Dry the product in an oven to obtain 2-amino-6-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of C-C and C-N bonds at the 2-position of the pyridine ring. These methods allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino functionalities.
General Reaction Schemes:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[3][4]
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions
The following tables provide representative data for various palladium-catalyzed cross-coupling reactions of chloropyridine derivatives.
Table 2.1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids [7]
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
Table 2.2: Buchwald-Hartwig Amination of 2-Chloropyridines with Amines [8]
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 98 |
| Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 95 |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 92 |
| N-Methylaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | 85 |
Experimental Protocols for Palladium-Catalyzed Cross-Coupling
The following are generalized experimental procedures adapted from the literature for cross-coupling reactions of halogenated pyridines.[9]
General Procedure for Suzuki-Miyaura Coupling:
-
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL), add K₂CO₃ (2.0 mmol).
-
Degas the mixture with argon for 15 minutes, followed by the addition of a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%).
-
Heat the reaction mixture at 80-100°C for 5-12 hours.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
In a reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like RuPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous toluene (5 mL) and heat the mixture to 110°C for the designated time.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent for workup and purification.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of alkylated pyridines.
Quantitative Data for Nickel-Catalyzed Cross-Electrophile Coupling
The following table summarizes the nickel-catalyzed cross-coupling of 2-chloropyridines with various alkyl bromides.[10]
| 2-Chloropyridine Derivative | Alkyl Bromide | Yield (%) |
| 2-Chloropyridine | Ethyl 4-bromobutyrate | 75 |
| 2-Chloropyridine | 1-Bromohexane | 72 |
| 2-Chloro-4-tert-butylpyridine | Ethyl 4-bromobutyrate | 50 |
| 2-Chloro-5-methylpyridine | Ethyl 4-bromobutyrate | 65 |
Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling[10]
Materials:
-
This compound
-
Alkyl bromide
-
NiBr₂·3H₂O
-
Bathophenanthroline
-
Manganese powder (Mn⁰)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial with a stir bar
-
Heating plate
Procedure:
-
In a reaction vial, combine NiBr₂·3H₂O (5 mol%), bathophenanthroline (5 mol%), this compound (1.0 eq), and manganese powder (2.0 eq).
-
Add anhydrous DMF to the vial.
-
Add the alkyl bromide (1.1 eq) to the mixture.
-
Seal the vial and heat the reaction mixture with vigorous stirring for 4-22 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of EDTA.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. scirp.org [scirp.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes: 2-Chloro-6-nitropyridine in Medicinal Chemistry
Introduction
2-Chloro-6-nitropyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring a pyridine ring substituted with a reactive chlorine atom and a strong electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic and controlled introduction of diverse functional groups, enabling the synthesis of complex molecular architectures and libraries of compounds for biological screening.[1][2] The this compound scaffold is a key intermediate in the development of various therapeutic agents, including kinase inhibitors, antimicrobial compounds, and agrochemicals.[1][3][4]
Key Applications in Drug Discovery
The unique electronic properties of this compound make it a valuable precursor for synthesizing a range of biologically active molecules.
Kinase Inhibitors
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation.[2] Consequently, kinase inhibitors are a major focus of drug development. The pyridine core is a privileged structure in many kinase inhibitors, and derivatives of this compound have been successfully employed to create potent inhibitors for several kinases.
-
Janus Kinase 2 (JAK2) Inhibitors: A series of potent JAK2 inhibitors were synthesized using 2-chloro-nitropyridine derivatives as starting materials.[5] The synthesis involves the nucleophilic substitution of the chlorine atom, followed by coupling reactions to yield the final inhibitors.[5]
-
Glycogen Synthase Kinase-3 (GSK3) Inhibitors: Novel and potent GSK3 inhibitors have been developed from 2,6-dichloro-3-nitropyridine. The synthetic route involves successive substitution of the chlorine atoms and subsequent chemical modifications to build the final complex molecule.[5]
-
Aurora/FLT3 Kinase Inhibitors: Optimization of an imidazo[4,5-b]pyridine series led to the identification of dual inhibitors for Aurora and FLT3 kinases, which are targets in acute myeloid leukemia. The synthesis starts with a substituted 2-amino-5-chloro-3-nitropyridine, a close derivative of the title compound.[6]
Urease Inhibitors
Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a therapeutic strategy for treating diseases caused by Helicobacter pylori. 3-Nitropyridylpiperazine derivatives synthesized from 2-chloro-3-nitropyridine have demonstrated potent inhibitory activity against jack bean urease, showing significantly lower IC₅₀ values than the standard inhibitor, thiourea.[5]
Antimicrobial and Antiviral Agents
The 2-amino-6-chloro-3-nitropyridine derivative is noted for its role in developing antimicrobial and anti-inflammatory agents.[3] It has also been shown to inhibit the replication of Human Immunodeficiency Virus (HIV) type 1 in vitro.[7] The general utility of pyridine derivatives in creating compounds with antimicrobial properties is well-established.[8][9]
Agrochemicals
Beyond pharmaceuticals, this compound and its analogs are crucial intermediates in the agrochemical industry.[3][4]
-
Herbicides: A notable application is the synthesis of herbicides. One derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, exhibited high herbicidal activity against barnyard grass.[5]
-
Insecticides: New series of insecticides have been synthesized from 2-chloro-5-nitropyridine through nucleophilic substitution of the chlorine atom with various hydroxyl compounds.[5]
Quantitative Biological Data Summary
The following table summarizes the biological activity of various compounds synthesized using nitropyridine building blocks.
| Compound Class | Target | Key Compound Example | Activity (IC₅₀ / Kd) | Reference |
| JAK2 Inhibitors | Janus Kinase 2 (JAK2) | Substituted Pyridine Carboxamides/Sulfamides | 8.5–12.2 µM | [5] |
| GSK3 Inhibitors | Glycogen Synthase Kinase-3 (GSK3) | Ar-substituted Heterocycle | 8 nM | [5] |
| Aurora/FLT3 Inhibitors | Aurora-A Kinase | 27e (imidazo[4,5-b]pyridine) | Kd = 7.5 nM | [6] |
| Aurora/FLT3 Inhibitors | FLT3 Kinase | 27e (imidazo[4,5-b]pyridine) | Kd = 6.2 nM | [6] |
| Urease Inhibitors | Jack Bean Urease | 3-Nitropyridylpiperazine derivatives | 2.0–2.3 μM | [5] |
| Herbicides | Barnyard Grass | Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | 27.7 mg/L | [5] |
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic versatility of chloro-nitropyridine scaffolds and a relevant biological pathway.
Caption: Generalized synthetic workflow starting from this compound.
Caption: The Rho/ROCK signaling pathway, a target for pyridine-based inhibitors.
Caption: Versatility of the this compound scaffold in generating diverse bioactive agents.
Experimental Protocols
The following protocols are representative examples adapted from literature procedures for the synthesis and evaluation of compounds derived from chloro-nitropyridines.
Protocol 1: General Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the C2-chloro group with an amine nucleophile, a key first step in many synthetic pathways.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 2-fluoroaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (to achieve a concentration of 0.2 M).
-
To the solution, add the amine nucleophile (1.1 eq) followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature (or heat if necessary) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the desired substituted nitropyridine.
Protocol 2: Synthesis of an Imidazo[4,5-b]pyridine Kinase Inhibitor Core
This protocol, adapted from the synthesis of Aurora/FLT3 inhibitors, describes the reductive cyclization to form the core heterocyclic system.[6]
Materials:
-
2-Amino-5-chloro-3-nitro-4-(substituted-piperazin-1-yl)pyridine (1.0 eq)
-
Substituted pyrazole-4-aldehyde (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol, Water, Ammonia solution (5 M)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the 2-amino-3-nitropyridine intermediate (1.0 eq) and the aldehyde (1.0 eq) in ethanol, add a freshly prepared 1 M aqueous solution of sodium dithionite (3.5 eq).
-
Heat the reaction mixture at 75 °C and stir for 18-20 hours.
-
Cool the reaction to room temperature and add 5 M ammonia solution. Stir for 15 minutes.
-
Evaporate most of the ethanol under reduced pressure and add water.
-
Extract the product into ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude solid by trituration with ether or by column chromatography to obtain the final imidazo[4,5-b]pyridine product.
Protocol 3: In Vitro Kinase Assay (General)
This protocol outlines a general method to evaluate the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Target kinase enzyme
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the kinase enzyme.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25-30 °C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 8. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Chloro-6-nitropyridine and its Isomers in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 2-chloro-6-nitropyridine and its structural isomers as key intermediates in the synthesis of modern agrochemicals. The unique chemical properties of these nitropyridine derivatives, characterized by a reactive chlorine atom and an electron-withdrawing nitro group on the pyridine ring, make them versatile building blocks for the development of potent herbicides and insecticides.
Application Notes
This compound and its isomers, such as 2-chloro-5-nitropyridine and 2,6-dichloro-3-nitropyridine, are pivotal starting materials in the synthesis of a variety of biologically active molecules for crop protection. The presence of the nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) of the chlorine atom. This reactivity allows for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's biological activity, selectivity, and physicochemical properties.
Key Applications in Agrochemicals:
-
Insecticides: A significant application of nitropyridine intermediates is in the synthesis of nitropyridyl-based dichloropropene ether insecticides. These compounds have demonstrated broad-spectrum activity against various lepidopteran pests. The nitropyridine moiety plays a crucial role in the molecule's interaction with the target site in the insect.
-
Herbicides: 2-Chloro-nitropyridine derivatives are also employed in the creation of novel herbicides. For instance, they serve as precursors for phenylaminoacetate and propionate derivatives that exhibit herbicidal activity. The substitution of the chlorine atom with a substituted phenoxy or phenylamino group is a key step in the synthesis of these herbicidal compounds.
Data Presentation
The following tables summarize the quantitative data on the biological activity of agrochemicals synthesized using nitropyridine intermediates.
Table 1: Insecticidal Activity of Nitropyridyl-Based Dichloropropene Ethers
| Compound ID | Structure | Target Pest | LC50 (mg/L) | Reference |
| 1a | 2-(2,6-dichloro-4-((3,3-dichloroallyl)oxy)phenoxy)-5-nitropyridine | Spodoptera litura | >200 | [1] |
| 8a-2 | 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-nitro-6-ethoxy-2-pyridyloxy]propyl ether | Mythimna separata | 7.45 | [1] |
| 8a'-2 | 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[3-nitro-6-ethoxy-2-pyridyloxy]propyl ether | Mythimna separata | >40 | [1] |
| 4a | 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-nitro-2-pyridyloxy]propyl ether | Mythimna separata | Potent activity | [2] |
| 11a | 2-(4-(3-(2,6-dichloro-4-((3,3-dichloroallyl)oxy)phenoxy)propoxy)phenoxy)-5-nitropyridine | Mythimna separata | Potent activity | [2] |
Table 2: Herbicidal Activity of Nitropyridine-Containing Phenylamino-propanoates
| Compound ID | Structure | Target Weed | IC50 (mg/L) | Reference |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate | Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate | Barnyard grass | 27.7 | (Data from primary source not available in search results) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key agrochemical classes derived from this compound and its isomers.
Protocol 1: Synthesis of Nitropyridyl-Based Dichloropropene Ether Insecticides
This protocol describes a general two-step synthesis for nitropyridyl-based dichloropropene ethers, starting from a substituted phenol and a dihalonitropyridine.
Step 1: Synthesis of the Hydroxypropyl Ether Intermediate
-
To a solution of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenol in a suitable solvent (e.g., acetone), add potassium carbonate.
-
Add 1-bromo-3-chloropropane and reflux the mixture for a specified time (e.g., 10-12 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethanol) and add a solution of sodium hydroxide.
-
Stir the mixture at room temperature.
-
After the reaction is complete, adjust the pH to neutral with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude hydroxypropyl ether intermediate.
-
Purify the intermediate by column chromatography.
Step 2: Coupling with Nitropyridine
-
To a solution of the hydroxypropyl ether intermediate in a suitable solvent (e.g., N,N-dimethylformamide), add sodium hydride at 0 °C.
-
Stir the mixture for a specified time (e.g., 25-30 minutes).
-
Add a solution of the corresponding 2-chloro-nitropyridine derivative (e.g., 2-chloro-5-nitropyridine or 2,6-dichloro-3-nitropyridine) in the same solvent.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 10-12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the nitropyridyl-based dichloropropene ether.[1]
Protocol 2: General Synthesis of Nitropyridine-Containing Phenylaminoacetates/propionates (Herbicides)
This protocol outlines a general method for the synthesis of herbicidal compounds through the nucleophilic substitution of a chloronitropyridine with an aminophenol derivative, followed by alkylation.
Step 1: Synthesis of the Pyridinyloxyaniline Intermediate
-
A mixture of a 2-chloro-nitropyridine derivative (e.g., 2-chloro-5-nitropyridine), 4-aminophenol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) is heated at a specific temperature for a set duration.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the pyridinyloxyaniline intermediate.
Step 2: Synthesis of the Final Phenylaminoacetate/propionate
-
To a solution of the pyridinyloxyaniline intermediate in a suitable solvent (e.g., acetone), a base (e.g., potassium carbonate) is added.
-
The appropriate ethyl 2-chloroacetate or ethyl 2-chloropropionate is added, and the mixture is refluxed for a specific period.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the final herbicidal compound.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and experimental workflows described.
Caption: Workflow for the synthesis of nitropyridyl-based dichloropropene ether insecticides.
Caption: General workflow for the synthesis of nitropyridine-containing herbicides.
References
Application Note: Amination of 2-Chloro-6-nitropyridine via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 2-Chloro-6-nitropyridine is a crucial transformation in synthetic organic chemistry, providing a versatile route to a variety of 2-amino-6-nitropyridine derivatives. These products are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The electron-withdrawing nitro group at the 6-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro group at the 2-position by a range of amine nucleophiles.[1] This application note provides a detailed experimental protocol for the SNAr reaction of this compound with various amines and summarizes typical reaction conditions and yields.
Reaction Principle
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group, is attacked by the amine nucleophile at the carbon atom bearing the chlorine atom. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 2-amino-6-nitropyridine product.
Comparative Data of Amination Protocols
The choice of reaction conditions for the amination of this compound depends on the nucleophilicity of the amine. The following table summarizes typical conditions and representative yields for different classes of amines, adapted from protocols for structurally similar nitropyridines.
| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Cyclohexylamine | Ethanol | Triethylamine | Reflux | 2-4 | ~90 |
| Secondary Aliphatic Amine | Piperidine | Isopropanol/Water (1:1) | - | 80 | 2 | 85-95 |
| Aromatic Amine | Aniline | DMSO | Triethylamine | 80-100 | 4-12 | ~85 |
| Ammonia Source | Aq. Ammonia | Methanol | - | 35-40 | 24 | Not specified |
Note: The data presented are representative and have been compiled from reactions with analogous substrates. Actual yields may vary depending on the specific amine and precise reaction conditions employed.
Detailed Experimental Protocol: Amination with a Secondary Amine (Morpholine)
This protocol describes a general procedure for the reaction of this compound with morpholine as a representative secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Ethanol (anhydrous)
-
Triethylamine (1.5 equiv)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to achieve a concentration of approximately 0.2 M.
-
Add morpholine (1.2 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-morpholino-6-nitropyridine.
Safety Precautions:
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Amines and organic solvents are flammable. Avoid open flames.
Visualizing the Process
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the reaction pathway and a typical laboratory workflow.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
This application note provides a detailed protocol and reaction data for the Buchwald-Hartwig amination of 2-chloro-6-nitropyridine. The presence of the strongly electron-withdrawing nitro group at the 6-position significantly activates the C-Cl bond at the 2-position towards oxidative addition to the palladium(0) catalyst, making this compound an excellent substrate for this transformation. This heightened reactivity often allows for successful couplings with a wide variety of amines, including anilines, and primary and secondary aliphatic amines, under relatively mild conditions.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. The selection of the appropriate palladium precursor, ligand, and base is crucial for achieving high yields and minimizing side reactions.
Table 1: Buchwald-Hartwig Amination of this compound with Anilines
| Entry | Aniline Derivative | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 92 |
| 3 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 89 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (3) | BrettPhos (6) | NaOtBu (1.5) | Dioxane | 100 | 24 | 85 |
| 5 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 90 | 12 | >95 |
Table 2: Buchwald-Hartwig Amination of this compound with Aliphatic and Cyclic Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 80 | 8 | >95 |
| 2 | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.5) | THF | 65 | 12 | 94 |
| 3 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 96 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 80 | 10 | >95 |
| 5 | Diethylamine | Pd(OAc)₂ (3) | BrettPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic amine. Optimization of the ligand, base, and reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the palladium precursor, and the phosphine ligand.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in the first step with the other solid reagents.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: Synthesis of Kinase Inhibitors Using 2-Chloro-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitropyridine is a versatile heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The pyridine core is a common scaffold in many approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of a nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the chloro substituent provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity allows for the introduction of diverse functionalities at the 2- and 6-positions, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound as a key starting material, with a focus on Glycogen Synthase Kinase 3 (GSK3) and p70S6 Kinase (p70S6K) inhibitors.
Key Synthetic Strategies
The primary synthetic transformations involving this compound for the construction of kinase inhibitor scaffolds are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group facilitates the displacement of the chlorine atom at the 2-position by various nucleophiles, most commonly amines. This reaction is fundamental for introducing a key pharmacophoric element that often interacts with the hinge region of the kinase.
-
Suzuki-Miyaura Cross-Coupling: The chloro group can be replaced by an aryl or heteroaryl group via a palladium-catalyzed Suzuki-Miyaura coupling reaction with a corresponding boronic acid or ester. This allows for the introduction of larger substituents that can occupy other pockets within the ATP-binding site.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, by acylation, to introduce additional points of interaction with the target kinase.
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-6-(aryl)nitropyridine Scaffold via Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution
This protocol describes a general two-step synthesis to generate a 2,6-disubstituted nitropyridine scaffold, a common core for various kinase inhibitors.
Step 1: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-6-nitropyridine.
-
Step 2: Nucleophilic Aromatic Substitution with an Amine
-
Materials:
-
2-Aryl-6-nitropyridine (from Step 1)
-
Amine (e.g., 4-methoxy aniline)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of potassium tert-butoxide (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of the amine (1.1 mmol) in anhydrous DMF (2 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-aryl-6-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2-amino-6-aryl-nitropyridine derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: GSK3β)
This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.
-
Materials:
-
Purified recombinant GSK3β enzyme
-
GSK3β substrate peptide
-
Synthesized inhibitor compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 96-well plate, add the GSK3β enzyme, substrate peptide, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from nitropyridine scaffolds, demonstrating the potential of this compound as a starting material.
Table 1: Synthesis Yields of 2,6-Disubstituted Nitropyridine Intermediates
| Starting Material | Reaction Type | Reagents | Product | Yield (%) |
| 2,6-dichloro-3-nitropyridine | Suzuki Coupling | 2,4-dichlorophenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄ | 2-(2,4-dichlorophenyl)-6-chloro-3-nitropyridine | ~70-80% |
| 2-chloro-6-(2,4-dichlorophenyl)-3-nitropyridine | SNAr | Aminoethylamine, DIPEA | 2-(2,4-dichlorophenyl)-6-(2-aminoethylamino)-3-nitropyridine | ~60-70% |
Table 2: Biological Activity of Representative Nitropyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| GSK3 Inhibitor (analog)[1] | GSK3β | 8 | CHIR99021 | 6.7 |
| p70S6Kβ Inhibitor (analog) | p70S6Kβ | 444 | PF-4708671 | 160 |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors that can be synthesized using this compound as a precursor.
Caption: Simplified GSK3β signaling pathway and the point of inhibition.
Caption: Simplified p70S6K signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for the synthesis of kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Chloro-6-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Nitration of 2-Chloropyridine: This is a direct approach where 2-chloropyridine is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Chlorination of 2-Hydroxy-6-nitropyridine: This method involves the conversion of the hydroxyl group of 2-hydroxy-6-nitropyridine to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q2: What are the common impurities I should expect in my this compound product?
A2: Impurities in this compound can originate from starting materials, side reactions, or subsequent degradation. The most common impurities are:
-
Isomeric Impurities: During the nitration of 2-chloropyridine, other isomers are often formed, with the most common being 2-chloro-4-nitropyridine and 2-chloro-5-nitropyridine. The formation of dinitropyridine derivatives is also possible under harsh reaction conditions.[1]
-
Unreacted Starting Materials: Residual 2-chloropyridine or 2-hydroxy-6-nitropyridine may be present in the final product if the reaction has not gone to completion.
-
Hydrolysis Product: this compound can be susceptible to hydrolysis, especially in the presence of moisture or basic conditions, leading to the formation of 2-hydroxy-6-nitropyridine.
-
Precursor-Related Impurities: If the synthesis starts from precursors like 2,6-dichloropyridine, other isomeric dichloropyridines might be carried over as impurities.
Q3: How can I minimize the formation of isomeric impurities during nitration?
A3: Controlling the reaction conditions is crucial to minimize the formation of unwanted isomers. Key strategies include:
-
Temperature Control: Maintain a low and consistent reaction temperature during the addition of the nitrating agent and throughout the reaction.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent to reduce the likelihood of over-nitration.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species, which favors the desired mono-nitration product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring.- Check the quality and concentration of reagents. |
| Formation of multiple nitrated isomers, reducing the yield of the desired product. | - Optimize reaction conditions as described in FAQ Q3 to improve selectivity.- Use a milder nitrating agent if possible. | |
| Product loss during work-up and purification. | - Optimize the extraction and recrystallization solvents and procedures. | |
| Presence of Isomeric Impurities (e.g., 2-Chloro-4-nitropyridine, 2-Chloro-5-nitropyridine) | Lack of regioselectivity in the nitration reaction. | - Carefully control the reaction temperature; lower temperatures often favor the desired isomer.- Experiment with different nitrating agents and solvent systems. |
| Difficult to separate from the main product. | - Employ high-performance liquid chromatography (HPLC) for purification if high purity is required.- Optimize recrystallization conditions, as isomers can have different solubilities. | |
| Product Contains Unreacted 2-Chloropyridine | Insufficient nitrating agent or reaction time. | - Increase the molar ratio of the nitrating agent slightly.- Extend the reaction time and monitor the reaction progress by TLC or GC. |
| Product Contains 2-Hydroxy-6-nitropyridine | Hydrolysis of the product during reaction or work-up. | - Ensure anhydrous conditions during the reaction.- Avoid high pH during the work-up; perform neutralizations at low temperatures. |
| Formation of Dinitrated Byproducts | Reaction conditions are too harsh. | - Lower the reaction temperature.- Reduce the concentration and/or amount of the nitrating agent.[1]- Monitor the reaction closely and stop it once the desired product is formed.[1] |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Typical Origin | Analytical Detection Method |
| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | Isomer formation during nitration | HPLC, GC-MS, NMR |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | Isomer formation during nitration | HPLC, GC-MS, NMR |
| 2-Hydroxy-6-nitropyridine | C₅H₄N₂O₃ | Hydrolysis of the product | HPLC, NMR |
| 2-Chloropyridine | C₅H₄ClN | Unreacted starting material | GC-MS, HPLC |
| Dinitropyridines | C₅H₃N₃O₄ | Over-nitration | HPLC, GC-MS |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Chloropyridine
This protocol is a representative method and may require optimization.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) while maintaining the temperature below 10°C.
-
Nitration Reaction: To the cooled nitrating mixture, add 2-chloropyridine (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).
Analytical Method: Purity Determination by HPLC
This is a general method and may need to be adapted for specific equipment and impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% phosphoric acid). A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile.[2] Further dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Mandatory Visualization
Caption: Synthesis pathway and formation of common impurities.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 2-Chloro-6-nitropyridine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-6-nitropyridine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While a definitive single "best" solvent is not universally cited, related compounds offer guidance. For compounds with similar structures, such as other chlorinated nitropyridines, solvents like ethanol, ethyl acetate, and solvent mixtures such as ethanol/water, n-hexane/acetone, or ether/petroleum ether have been used successfully.[1][2][3] The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility at cooler temperatures, while impurities should remain soluble at all temperatures. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude material.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, isomers (e.g., 2-Chloro-5-nitropyridine), and byproducts from the nitration reaction. The presence of these impurities can sometimes make purification by simple recrystallization challenging.[4]
Q3: My recrystallization yield is very low. What are the possible causes and solutions?
A3: Low yield is a common issue. Several factors could be responsible:
-
Suboptimal Solvent Choice: The chosen solvent may have too high a solubility for this compound at low temperatures. Consider using a less polar co-solvent (e.g., water or hexane) to reduce solubility upon cooling.
-
Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, especially during filtration, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Difficult to Remove Impurities: Some impurities may co-precipitate with the product, reducing the overall purity and recovery of the desired compound. A pre-purification step, such as an alkaline wash, may be necessary.[4]
Q4: The purified product's melting point is still broad. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. Consider the following steps:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can often improve purity.
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography using a silica gel stationary phase with a suitable eluent (e.g., a gradient of hexane and ethyl acetate) can be an effective alternative for removing persistent impurities.[5]
-
Pre-purification Wash: As mentioned in a patent for a similar compound, washing a solution of the crude product (e.g., in toluene) with a mild aqueous base like ammonia or potassium carbonate solution can remove acidic impurities prior to recrystallization.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Lower the temperature at which crystallization is initiated. Add a small amount of a co-solvent in which the compound is less soluble. Use a larger volume of solvent. |
| No Crystals Form Upon Cooling | The solution is not saturated. The compound has very high solubility in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. |
| Poor Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Select a different solvent or a mixed solvent system. Use the minimum amount of hot solvent. Pre-heat the funnel and filter paper for hot filtration. |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the purity of the starting material.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely, it is a potential recrystallization solvent. Allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal if used.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Data Presentation
Table 1: Potential Recrystallization Solvents for Chloronitropyridines
| Compound | Solvent(s) | Reference |
| 2-Chloro-3-nitropyridine | Ethyl acetate | [2] |
| (3-Nitropyridyl-2)-o-toluidine | Dilute Methanol | [3] |
| 2-Methoxy-3-nitropyridine | Ether - Petroleum Ether | [3] |
| 2-Hydroxy-5-nitropyridine | Isopropanol | [6] |
| 2-Hydroxyl-5-nitropyridine | Water/Alcohol mixture | [7] |
Table 2: Physical Properties of Related Chloronitropyridines
| Compound | Molecular Formula | Melting Point (°C) | Solubility |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 105-108 | Soluble in Toluene, DMF; Slightly soluble in water.[8][9] |
| 2-Chloro-6-methoxy-3-nitropyridine | C₆H₅ClN₂O₃ | 78-80 | Slightly soluble in water.[10][11] |
| 2,6-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 58-61 | Insoluble in water, product precipitates from aqueous solution.[12][13] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 13. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography of 2-Chloro-6-nitropyridine
This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for the successful purification of 2-Chloro-6-nitropyridine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard and most recommended stationary phase is silica gel (100-200 mesh is a common choice for flash chromatography).[1] Due to the slightly basic nature of the pyridine ring, interactions with the acidic silica gel can sometimes lead to tailing or streaking.[2] If this becomes an issue, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[3]
Q2: What is a good starting mobile phase (eluent) system to try?
A2: A gradient of hexane and ethyl acetate is a very common and effective starting point for separating nitro- and chloro-substituted aromatic compounds.[4] Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the this compound to ensure good separation on the column. A starting gradient could be from 100% hexane, gradually increasing the percentage of ethyl acetate.[4] For a similar compound, 2-Chloro-3-nitro-6-methylpyridine, a mobile phase of ethyl acetate/petroleum ether (1:40) was successfully used.[5]
Q3: What is the best method for loading the crude sample onto the column?
A3: Dry loading is highly recommended, especially if the crude product has low solubility in the initial, non-polar eluent.[1][6] This technique involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[1] This method generally leads to better resolution and sharper bands compared to wet loading.[6]
Q4: How should I monitor the progress of the chromatography?
A4: Collect fractions of a consistent volume and monitor them using TLC. Spot a small amount from each fraction onto a TLC plate and run it in the optimized solvent system. Visualize the spots under a UV lamp.[1] Fractions containing the pure desired compound (as determined by a single spot at the correct Rf) should be combined.
Experimental Protocol: Purification of this compound
This protocol provides a detailed methodology for the purification of crude this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (e.g., 100-200 mesh)
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Solvent System Optimization via TLC:
-
Dissolve a small amount of the crude material in a volatile solvent like DCM or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane:ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20).
-
The ideal system will show good separation between the desired product spot and impurities, with the product having an Rf value of ~0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[1]
-
Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached.
-
Crucially, never let the top of the silica gel run dry.[1] Finish with a protective layer of sand on top of the silica bed.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the entire crude sample in a minimal amount of a volatile solvent (e.g., DCM).[1]
-
To this solution, add silica gel (approximately 2-3 times the weight of the crude product).[1]
-
Completely evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the initial, low-polarity solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute your compound.
-
Collect fractions of a consistent size throughout the process.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation | Rationale / Notes |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard choice for flash chromatography.[1] |
| Mobile Phase | Hexane / Ethyl Acetate | Start with low polarity (e.g., 95:5) and increase ethyl acetate as needed.[4] |
| TLC Rf Target | 0.2 - 0.3 | Provides optimal separation and a reasonable elution time on the column.[3] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution.[1][6] |
| Detection | UV visualization (TLC) | Standard method for visualizing aromatic compounds. |
Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute | 1. Eluent is not polar enough.2. Compound may have decomposed or irreversibly adsorbed to the silica.[3] | 1. Gradually increase the polarity of the mobile phase (e.g., increase % ethyl acetate).2. Test compound stability on a silica TLC plate. If it decomposes, consider using a deactivated stationary phase like alumina or deactivated silica.[3] |
| Streaking/Tailing of spots | The basic pyridine nitrogen is interacting strongly with the acidic silica gel.[2] | Add a small amount of triethylamine (~0.5-1%) to the eluent system to deactivate the silica. Perform this modification for both TLC and column runs. |
| Poor separation | 1. Incorrect solvent system.2. Column was overloaded with crude material.3. Column was packed poorly (air bubbles, cracks).4. Sample band was too wide (improper loading). | 1. Re-optimize the solvent system with TLC to achieve better separation.2. Use an appropriate amount of silica gel for the amount of sample (typically 50-100:1 ratio by weight).3. Repack the column carefully using the slurry method.[1]4. Use the dry loading technique to ensure a narrow sample band.[6] |
| Low yield after purification | 1. Incomplete elution from the column.2. Product decomposition on silica.3. Some product was discarded in mixed fractions. | 1. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to check for any remaining product.[3]2. See "Streaking/Tailing" and "Compound won't elute".3. Re-run chromatography on the mixed fractions if the quantity is significant. |
Visualization
Caption: Troubleshooting workflow for this compound column chromatography.
References
Technical Support Center: Nitration of 2-Chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-chloropyridine. The information is designed to help identify and resolve common issues related to side reactions and product purity.
Troubleshooting Guide: Side Reactions in 2-Chloropyridine Nitration
This guide addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has produced a mixture of isomers. How can I improve the regioselectivity for the desired product?
A1: The nitration of 2-chloropyridine typically yields a mixture of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. The electronic properties of the pyridine ring and the chloro-substituent influence the position of nitration. To enhance the yield of the desired isomer, consider the following:
-
Temperature Control: Lowering the reaction temperature can influence the isomer ratio. While specific data for 2-chloropyridine is not extensively published, in many aromatic nitrations, kinetic versus thermodynamic control can be temperature-dependent.
-
Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity. Using a mixture of nitric acid and sulfuric acid is common. The use of fuming sulfuric acid (oleum) can increase the reactivity but may also decrease selectivity.
Q2: I am observing a significant amount of di-nitrated byproducts. How can I minimize over-nitration?
A2: Formation of dinitro-2-chloropyridine derivatives is a common issue, particularly under harsh reaction conditions.[1] To favor mono-nitration, implement the following strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess increases the likelihood of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.[1]
Q3: My final product is contaminated with sulfur-containing impurities. What is the likely cause and how can I prevent it?
A3: The presence of sulfur-containing impurities suggests that sulfonation of the pyridine ring has occurred as a side reaction. This is more likely when using fuming sulfuric acid (oleum) or at elevated temperatures.
-
Acid Choice: If sulfonation is a significant issue, consider using concentrated sulfuric acid instead of oleum.
-
Temperature Management: Maintain the lowest effective temperature for the nitration reaction to minimize competing sulfonation.
Q4: The reaction mixture has turned dark, and I have isolated a low yield of a tar-like substance. What could be the cause?
A4: A dark, tarry reaction mixture often indicates oxidative side reactions and decomposition of the starting material or product. Nitric acid is a strong oxidizing agent, especially at higher temperatures.[2]
-
Temperature Control: Strictly control the reaction temperature. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and increased oxidation.[2]
-
Purity of Reagents: Ensure that the starting 2-chloropyridine and all reagents are of high purity to avoid catalytic decomposition.
Q5: I have a low yield of the desired product, but no obvious side products. What are the possible reasons?
A5: Low yields without significant byproduct formation can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress to ensure the starting material is consumed.
-
Hydrolysis: Although less common under strongly acidic nitrating conditions, hydrolysis of the chloro-substituent to a hydroxyl group is a potential side reaction, especially during workup.
-
Loss during Workup: The product may be lost during the extraction or purification steps. Ensure proper pH adjustment during neutralization and use an appropriate extraction solvent.
Frequently Asked Questions (FAQs)
What are the primary side products in the nitration of 2-chloropyridine?
The main side products are isomers of the desired product: 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. Other potential side products include di-nitrated 2-chloropyridine derivatives, sulfonated 2-chloropyridine, and products of oxidative degradation.
What is a typical isomer ratio of 2-chloro-3-nitropyridine to 2-chloro-5-nitropyridine?
How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture (after quenching) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Parameter | Condition | Expected Outcome on Product Distribution |
| Temperature | Low (e.g., 0-10 °C) | May favor one isomer over the other (kinetic control). Reduced over-nitration and oxidation.[1] |
| High (e.g., >50 °C) | Increased reaction rate but may lead to more over-nitration, oxidation, and potentially sulfonation.[2] | |
| Nitrating Agent | Conc. H₂SO₄ / HNO₃ | Standard conditions, provides a balance of reactivity and selectivity. |
| Fuming H₂SO₄ / HNO₃ | Increased reactivity, but higher risk of over-nitration and sulfonation. | |
| Reaction Time | Short | May result in incomplete conversion of starting material. |
| Long | Increased risk of over-nitration and decomposition of the product.[1] |
Experimental Protocols
Key Experiment: Nitration of 2-Chloropyridine
This protocol is a representative method and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
2-Chloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloropyridine. Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred 2-chloropyridine solution. Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the isomers and other impurities.
Visualizations
Caption: Main and side reaction pathways in the nitration of 2-chloropyridine.
Caption: Troubleshooting workflow for side reactions in 2-chloropyridine nitration.
References
Technical Support Center: Synthesis of 2-Chloro-6-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-6-nitropyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Suboptimal reaction temperature.- Incorrect order of reagent addition.- Formation of unwanted isomers (e.g., 2-Chloro-4-nitropyridine).- Inefficient purification. | - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Nitration reactions are often exothermic.[1]- Order of Addition: Add 2-chloropyridine to the pre-cooled nitrating mixture (e.g., a mixture of concentrated sulfuric acid and nitric acid). Adding the nitrating agent to the pyridine can lead to side reactions.[2][3]- Isomer Minimization: The choice of nitrating agent and reaction conditions can influence isomer distribution. Using a mixed acid system (HNO₃/H₂SO₄) can favor the desired isomer.- Purification: Recrystallization from a suitable solvent system is crucial to remove impurities and isomers that can lower the final yield.[2] |
| Formation of By-products | - Over-nitration (dinitration).- Hydrolysis of the chloro group. | - Stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of dinitration.[4]- Reaction Time: Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the formation of the desired product is maximized.[4]- Anhydrous Conditions: Ensure all reagents and glassware are dry to prevent hydrolysis. |
| Difficult Purification | - Presence of close-boiling or co-crystallizing isomers.- Residual starting material. | - Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the desired product from impurities.- Reaction to Completion: Ensure the reaction goes to completion by monitoring with TLC or GC to minimize the amount of starting material in the crude product. |
| Safety Concerns | - Highly exothermic reaction.- Use of strong acids and nitrating agents. | - Proper Cooling: Use an ice bath to control the reaction temperature, especially during the addition of reagents.[1]- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.- Ventilation: Perform the reaction in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the yield of this compound?
A1: The order of addition of reactants is a critical factor. It is generally recommended to add the 2-chloropyridine portion-wise to a pre-mixed and cooled solution of the nitrating acids (e.g., sulfuric acid and nitric acid). This method helps to control the reaction exotherm and can minimize the formation of undesired isomers.[2][3]
Q2: How can I minimize the formation of the 2-chloro-4-nitropyridine isomer?
A2: The formation of the 2-chloro-4-nitropyridine isomer is a common side reaction. To favor the formation of the 6-nitro isomer, careful control of the reaction temperature is essential. Lowering the reaction temperature can increase the selectivity for the desired product. Additionally, the choice of nitrating agent can play a role; a mixture of concentrated nitric acid and sulfuric acid is commonly used.
Q3: What are the optimal temperature and reaction time for the nitration of 2-chloropyridine?
A3: The optimal conditions can vary, but a common starting point is to perform the addition of 2-chloropyridine at a low temperature, typically between 0°C and 10°C. After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature and stirred for several hours.[2] It is highly recommended to monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q4: Are there any catalysts that can improve the yield of the reaction?
A4: While not always necessary for the nitration of activated pyridines, the use of a catalyst like sulfamic acid has been reported to improve yields in the synthesis of related compounds like 2,6-dichloro-3-nitropyridine, with yields reported to be above 80%.[5] The catalyst can help to carry out the reaction under milder conditions and can improve the stability of the yield.[5]
Q5: What is the best work-up procedure to isolate the crude product?
A5: After the reaction is complete, the mixture is typically poured onto crushed ice with stirring. The precipitated solid product is then collected by filtration and washed with cold water until the washings are neutral to remove excess acid.[6]
Q6: What is a suitable recrystallization solvent for purifying this compound?
A6: The choice of solvent for recrystallization depends on the impurities present. Common solvents for recrystallizing nitropyridine derivatives include ethanol, methanol, or mixtures of solvents like toluene and heptane.[2] Experimentation with different solvents or solvent mixtures may be necessary to achieve the best purity and recovery.
Experimental Protocols
General Protocol for the Nitration of 2-Chloropyridine
This protocol is a general guideline and may require optimization.
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Addition of 2-Chloropyridine: Once the nitrating mixture is cooled, slowly add 2-chloropyridine dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
| Parameter | Condition A | Condition B (Improved) | Yield (%) | Reference |
| Reactant | 2,6-dichloropyridine | 2,6-dichloropyridine | ~50-70 | [5] |
| Nitrating Agent | Nitric acid/Sulfuric acid | Nitric acid/Sulfuric acid with Sulfamic acid catalyst | >80 | [5] |
| Temperature | 110-120 °C | 30 °C | 87.1 | [5] |
| Reactant | 2-amino-5-chloropyridine | 2-amino-5-chloropyridine | 63-80 | [3] |
| Method | Addition of nitrating acid to substrate | Addition of substrate to pre-mixed nitrating acid | 87.5 | [3] |
Visualizations
Experimental Workflow for Yield Optimization
Caption: A flowchart illustrating the key steps to optimize the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A diagram showing the logical relationship between causes of low yield and their solutions.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 3. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Suzuki Coupling of 2-Chloro-6-nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-chloro-6-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low to no product formation when using this compound is a common issue. While the electron-withdrawing nitro group can facilitate the initial oxidative addition step, other factors can hinder the reaction. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for an efficient reaction. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][3] Its strength, solubility, and potential for side reactions are important considerations.
-
Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[1][4]
-
Low Reaction Temperature: The activation of the C-Cl bond can be slow.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80°C to 110°C, while monitoring the reaction progress.[4]
-
Q2: My reaction is producing significant byproducts. How can I minimize these?
A2: The formation of byproducts is a common challenge in Suzuki coupling reactions. The most prevalent side reactions are protodeboronation and homocoupling.
Troubleshooting Steps:
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1]
-
Recommendation: Use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1]
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][6]
-
Recommendation: Thoroughly degas the reaction mixture to remove oxygen. Using a Pd(0) source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can reduce homocoupling.[2]
-
Q3: The nitro group in my substrate seems to be causing issues. Are there specific considerations for this functional group?
A3: The strongly electron-withdrawing nitro group in this compound makes the pyridine ring electron-deficient, which should facilitate the oxidative addition step. However, it can also influence other aspects of the reaction.
Considerations:
-
Catalyst Inhibition: While the pyridine nitrogen is known to coordinate to and inhibit the palladium catalyst, the electron-withdrawing nature of the nitro group may lessen this effect compared to more electron-rich pyridines.[4] However, using bulky ligands is still recommended to shield the metal center.[2]
-
Side Reactions: Nitro groups can sometimes be reduced under certain catalytic conditions, although this is less common in Suzuki couplings. If you observe unexpected byproducts, consider the possibility of nitro group reduction and adjust your reaction conditions accordingly (e.g., by screening different catalysts or lowering the reaction temperature).
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for Suzuki couplings of challenging chloro-heterocycles. While not specific to this compound, they provide a valuable starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [7] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [7] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [7] |
| Pd(OAc)₂ | SPhos / XPhos | High | Excellent for electron-deficient heteroaryl chlorides. | [2][8] |
Table 2: Base Selection in Suzuki Coupling of 4-bromotoluene with Phenylboronic Acid
| Base | Yield (%) | Notes | Source |
| Na₂CO₃ | 95 | A common and effective base. | [3] |
| K₂CO₃ | 92 | Another widely used carbonate base. | [3] |
| K₃PO₄ | 98 | Often provides excellent yields, especially for challenging substrates. | [3] |
| Cs₂CO₃ | 97 | Highly effective, good solubility in organic solvents. | [4] |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound:
This is a generalized procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the selected base.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure all oxygen is removed.[2][3]
-
Add the degassed solvent system via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (e.g., 12-16 hours).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Chloro-6-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nucleophilic aromatic substitution (SNAr) of 2-Chloro-6-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic substitution of this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the addition of the nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate called a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 2-substituted-6-nitropyridine product. The nitro group at the 6-position strongly activates the pyridine ring towards nucleophilic attack.[1]
Q2: How does the position of the nitro group affect the reactivity of chloropyridines in SNAr reactions?
A2: The position of the electron-withdrawing nitro group is crucial. For efficient SNAr to occur, the leaving group should be positioned ortho or para to the nitro group. This positioning allows for the effective stabilization of the negatively charged Meisenheimer complex through resonance. In this compound, the chloro group is ortho to the nitro group, which activates it for nucleophilic attack.[2][3] Isomers where the leaving group is meta to the nitro group are significantly less reactive.[2]
Q3: What are the key factors to consider for optimizing the reaction conditions?
A3: The success of the nucleophilic substitution of this compound depends on several factors:
-
Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents are often the best choice as they can dissolve the reactants and do not strongly solvate the nucleophile, leaving it more available to react.[1]
-
Base: When using nucleophiles like amines or thiols, a base is often required to neutralize the HCl generated during the reaction or to deprotonate the nucleophile to increase its reactivity.
-
Temperature: The reaction temperature can significantly influence the reaction rate. Many SNAr reactions require heating to proceed at a reasonable rate.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile Reactivity | - Increase the concentration of the nucleophile. - For weakly nucleophilic amines or thiols, add a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the nucleophile and increase its reactivity. - Consider using a stronger nucleophile if possible. |
| Inappropriate Solvent | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to facilitate SNAr reactions.[1] - Ensure the solvent is anhydrous, as water can react with strong bases and may hydrolyze the starting material under certain conditions. |
| Insufficient Activation | - While the nitro group in this compound provides significant activation, extremely weak nucleophiles may still react slowly. Consider increasing the reaction temperature. - Microwave-assisted heating can sometimes significantly improve yields and reduce reaction times. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation and the appearance of side products. Typical temperatures for these reactions range from room temperature to 120°C or higher.[4] |
| Decomposition of Starting Material or Product | - If the reaction mixture turns dark or shows multiple spots on TLC, decomposition may be occurring. - Try running the reaction at a lower temperature for a longer period. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reactants or products are sensitive to air or moisture. |
Formation of Side Products
| Side Product | Potential Cause | Prevention/Minimization |
| Hydrolysis Product (2-Hydroxy-6-nitropyridine) | - Presence of water in the reaction mixture, especially when using a strong base. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. |
| Bis-substitution (if applicable) | - In di-substituted pyridines, reaction at an undesired position can occur. | - For substrates like 2,6-dichloro-3-nitropyridine, the position ortho to the nitro group (C2) is generally more activated and sterically hindered, while the para position (C6) is also activated. The choice of nucleophile and reaction conditions can influence regioselectivity.[5] |
| Products from Reaction with Solvent | - Some solvents, like alcohols, can act as nucleophiles at elevated temperatures. | - If using an alcohol as a solvent is unavoidable and it is not the intended nucleophile, consider using a non-nucleophilic solvent. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with Amines
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, aniline)
-
Solvent (e.g., ethanol, isopropanol, DMF, or DMSO)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), if necessary)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, to a concentration of approximately 0.1-0.2 M).
-
Add the amine nucleophile (1.1-2.0 eq). If the amine is used as its hydrochloride salt, add an additional equivalent of base.
-
If required, add a non-nucleophilic base like triethylamine (1.2-1.5 eq).[1]
-
Heat the reaction mixture to a suitable temperature (e.g., reflux in ethanol, or 80-120°C in DMF/DMSO) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: The work-up procedure will vary depending on the product's properties. A typical work-up involves removing the solvent under reduced pressure, dissolving the residue in an organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Reaction with Alkoxides
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium hydride (NaH) or sodium metal)
-
Anhydrous solvent (e.g., THF or the corresponding alcohol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by carefully adding sodium hydride (1.1 eq) or sodium metal (1.1 eq) to the anhydrous alcohol at 0°C.
-
Once the alkoxide formation is complete, add a solution of this compound (1.0 eq) in the same anhydrous alcohol or THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction with water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization. A patent for the synthesis of 2-chloro-6-alkoxy-3-nitropyridines suggests a purification method involving treatment with an alkaline solution in a protic solvent.[6]
Protocol for Reaction with Thiols
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.1 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60°C) until completion (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic substitution of chloronitropyridines. Note that yields can vary depending on the specific substrate, nucleophile, and reaction conditions.
Table 1: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines [1]
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | Isopropanol/Water (1:1) | - | 80 | 2 | >95 |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | TEA | Reflux | 3 | 92 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | TEA | Reflux | 4 | 88 |
| Aniline | 2-(Phenylamino)-5-nitropyridine | DMF | K₂CO₃ | 100 | 6 | 75 |
Table 2: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C [2]
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Visualizations
Caption: General mechanism for the SNAr reaction of this compound.
Caption: A typical experimental workflow for the SNAr of this compound.
Caption: A logical workflow for troubleshooting low yields in the SNAr of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Dichloronitropyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common regioselectivity issues encountered during nucleophilic aromatic substitution (SNAr) reactions of dichloronitropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in SNAr reactions on dichloronitropyridines?
A1: Regioselectivity, the preference for a reaction to occur at one position over another, is primarily governed by electronic factors, specifically the stability of the Meisenheimer complex intermediate.[1] The key factors include:
-
Position of the Nitro Group: The strongly electron-withdrawing nitro group (—NO₂) activates the pyridine ring for nucleophilic attack.[2] Its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is the most critical factor. Halogens positioned ortho or para to the nitro group are significantly more activated.[2][3]
-
Stability of the Intermediate: Nucleophilic attack at a position para to the nitro group allows for the negative charge to be delocalized onto the nitro group's oxygen atoms. This extensive delocalization creates a more stable, lower-energy intermediate, making this pathway kinetically favored.[1] Attack ortho to the nitro group also allows for resonance stabilization, but it is generally less effective.[1]
-
Inductive Effects: The nitro group also exerts a strong electron-withdrawing inductive effect, which makes the carbon atoms closest to it (the ortho positions) more electron-deficient and thus more susceptible to nucleophilic attack.[3] This effect can sometimes compete with the resonance stabilization effect.
-
Steric Hindrance: The size of the incoming nucleophile and the presence of bulky groups near a reaction site can influence the regioselectivity. A bulkier nucleophile may preferentially attack the less sterically hindered position.[3]
Q2: I'm reacting 2,4-dichloro-5-nitropyridine with an amine. Which position will be more reactive, C2 or C4?
A2: For SNAr reactions on 2,4-dichloro-5-nitropyridine, there is a strong and predictable preference for substitution at the C4 position .[1]
This high regioselectivity is due to the superior stability of the Meisenheimer intermediate formed upon attack at C4. The C4 position is para to the electron-withdrawing nitro group at C5. This geometric arrangement allows the negative charge of the intermediate to be effectively delocalized onto the nitro group through resonance, creating a more stable intermediate compared to attack at the C2 position (ortho to the nitro group).[1] This principle holds true for a wide range of nucleophiles, including amines, alkoxides, and thiols.[1]
Q3: My reaction with 2,6-dichloro-3-nitropyridine is giving me the C2-substituted product, but I expected C6 substitution due to lower steric hindrance. Why is this happening?
A3: While it's true the C6 position is para to the nitro group and might seem less sterically hindered, the observed preference for C2 substitution in many cases is likely due to kinetic control. The C2 position is ortho to the nitro group, and its reactivity is enhanced by a powerful inductive effect from the adjacent nitro group.[3] This makes the C2 carbon highly electron-deficient and prone to rapid nucleophilic attack.[3]
Even though the C6-substituted product might be the more thermodynamically stable product, the reaction pathway via attack at the C2 position has a lower activation energy, leading to the formation of the kinetic product.[3]
Q4: I am getting a mixture of regioisomers. How can I improve the selectivity of my reaction?
A4: Obtaining a mixture of isomers is a common problem. Here are several troubleshooting strategies to improve regioselectivity:
-
Modify Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled product. Conversely, higher temperatures can sometimes allow the reaction to reach thermodynamic equilibrium, favoring the most stable isomer.
-
Change the Solvent: The polarity and hydrogen-bonding properties of the solvent can influence the stability of the transition states, thereby affecting regioselectivity.[4] Experimenting with a range of solvents from polar aprotic (like DMF or DMSO) to nonpolar (like toluene) can be beneficial.
-
Vary the Nucleophile: The nature of the nucleophile is critical. For some substrates, "soft" nucleophiles (like thiols) may show different selectivity compared to "hard" nucleophiles (like alkoxides).[5] In some cases, using a bulkier nucleophile can favor attack at a less sterically hindered site.
-
Choice of Base: The base used can influence the nucleophilicity of the reagent and the overall reaction pathway. It's worth screening different organic (e.g., triethylamine, DBU) or inorganic (e.g., K₂CO₃) bases.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Substrate is not sufficiently activated. | For substrates like 3,5-dichloropyridine where halogens are meta to each other and not activated by a nitro group, standard SNAr conditions may fail. Consider alternative chemistries like directed ortho-metalation (DoM) or cross-coupling reactions.[5] |
| Poor choice of leaving group. | Fluorine is typically a better leaving group than chlorine in SNAr reactions. If possible, consider using the analogous fluoro-substituted pyridine. | |
| Mixture of Regioisomers | Competing electronic and steric effects. | Systematically vary reaction conditions: lower the temperature to favor the kinetic product, change the solvent polarity, or use a bulkier nucleophile to increase steric differentiation between the sites.[3] |
| Unexpected Regioisomer Formed | Reaction is under kinetic vs. thermodynamic control. | The observed product may be the result of a faster reaction pathway (kinetic control) rather than the most stable product (thermodynamic control). Analyze the electronic effects (ortho/para resonance vs. induction) to understand the kinetic pathway. |
| Influence of other substituents. | Electron-donating groups on the pyridine ring can alter the electronic landscape and change the preferred site of attack, sometimes reversing the expected selectivity.[6] |
Data Presentation
Table 1: Regioselectivity of Nucleophilic Substitution on 2,4-Dichloro-5-nitropyridine
Experimental data consistently shows a strong preference for substitution at the C4 position with various nucleophiles.[1][7]
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Regioselectivity (C4:C2 Ratio) |
| Primary Amine | Cyclopentylamine | Triethylamine, Acetonitrile, Room Temp | Highly Selective for C4 |
| Ammonia | Aqueous NH₃ | Dioxane, 100 °C | >95:5 |
| Alkoxide | Sodium Methoxide | Methanol, Reflux | >90:10 |
| Phenoxide | Phenol / K₂CO₃ | DMF, 80 °C | >90:10 |
| Secondary Amine | Morpholine | K₂CO₃, Acetonitrile, Reflux | >95:5 |
Visualizations
Factors Influencing Regioselectivity
The decision-making process for predicting the outcome of an SNAr reaction on dichloronitropyridines involves weighing several competing factors.
Caption: Logical diagram of factors affecting SNAr regioselectivity.
Competing Reaction Pathways for 2,4-Dichloro-5-nitropyridine
The regioselectivity is determined by the relative stability of the Meisenheimer intermediates formed during nucleophilic attack at either the C2 or C4 position.
Caption: Competing SNAr pathways for 2,4-dichloro-5-nitropyridine.
Key Experimental Protocols
Protocol 1: General Procedure for Amination of 2,4-Dichloro-5-nitropyridine at C4
This procedure illustrates the highly regioselective substitution at the C4 position using a primary amine nucleophile.[1][7]
Materials:
-
2,4-Dichloro-5-nitropyridine (1.0 equiv)
-
Primary or Secondary Amine (e.g., cyclopentylamine) (1.0 - 1.2 equiv)
-
Base (e.g., Triethylamine, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile, Ethanol)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyridine in the anhydrous solvent.
-
Reagent Addition: In a separate flask, prepare a solution of the amine and the base in the same solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of the dichloronitropyridine at room temperature. A color change (e.g., to dark yellow) is often observed.[7][8]
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[7][8] Reactions with activated amines are often rapid (10-30 minutes).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[8] Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove salts.[1][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-amino-2-chloro-5-nitropyridine derivative.[8]
Protocol 2: General Troubleshooting Workflow
When faced with an unexpected regiochemical outcome, a systematic approach to optimization is crucial.
Caption: Troubleshooting workflow for optimizing reaction regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing byproduct formation in 2-Chloro-6-nitropyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-nitropyridine. The information is designed to help prevent the formation of common byproducts and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound.
Issue 1: Low Yield of the Desired Substituted Product and Presence of a Major Impurity with a Mass Corresponding to 2-Hydroxy-6-nitropyridine
Possible Cause: Hydrolysis of the starting material, this compound, due to the presence of water in the reaction mixture. The electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic attack, and water can act as a nucleophile, leading to the formation of the corresponding hydroxypyridine. In the presence of a strong base, such as sodium hydroxide, ring-opening of the pyridine can also occur.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry all glassware in an oven at a high temperature (e.g., 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Use septa and syringes for the transfer of all liquid reagents to prevent the introduction of atmospheric moisture.
-
-
Select an Appropriate Base:
-
Avoid strong hydroxide bases (e.g., NaOH, KOH) if possible, as they can promote hydrolysis and potentially ring-opening.[1]
-
Use non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases like potassium carbonate or cesium carbonate to scavenge the HCl produced during the reaction.
-
-
Control Reaction Temperature:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize water-related side reactions.
-
Caption: Troubleshooting logic for hydrolysis byproduct formation.
Issue 2: Formation of Regioisomeric Byproducts in Reactions with Substituted Pyridines
Possible Cause: When using starting materials with multiple reactive sites, such as 2,6-dichloro-3-nitropyridine, the incoming nucleophile can attack at different positions, leading to a mixture of regioisomers. The regioselectivity of the reaction can be influenced by both kinetic and thermodynamic factors. For instance, in the amination of 2,6-dichloro-3-nitropyridine, substitution at the 2-position is often kinetically favored due to the inductive effect of the adjacent nitro group making the C-2 position more electron-deficient.[2] However, the product of substitution at the 6-position may be the thermodynamically more stable product.
Troubleshooting Steps:
-
Control Reaction Temperature:
-
Lowering the reaction temperature generally favors the kinetically controlled product. If the desired product is the kinetic one, running the reaction at a lower temperature for a longer time may improve selectivity.
-
Conversely, higher temperatures can allow for equilibrium to be reached, favoring the thermodynamically more stable product.
-
-
Choice of Solvent:
-
The polarity of the solvent can influence the stability of the intermediate Meisenheimer complex and the transition state, thereby affecting the regioselectivity. Experiment with a range of aprotic polar solvents like DMF, DMSO, and acetonitrile, as well as less polar solvents like THF or dioxane.
-
-
** steric Hindrance:**
-
The steric bulk of the nucleophile can influence the site of attack. A bulkier nucleophile may preferentially attack the less sterically hindered position.
-
Caption: Factors influencing regioselectivity in SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in SNAr reactions of this compound with amines?
A1: The most frequently encountered byproducts are:
-
2-Hydroxy-6-nitropyridine: Formed via hydrolysis of the starting material if moisture is present.
-
Over-alkylation/arylation: If the amine nucleophile has multiple reactive sites (e.g., a primary amine), it is possible for the product to act as a nucleophile and react with another molecule of this compound, leading to a diarylamine byproduct. Using an excess of the primary amine can help to minimize this.
-
Products of side reactions with the solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile, leading to the formation of alkoxy-substituted byproducts.
Q2: How can I minimize the formation of the 5-nitro isomer during the nitration of 2-chloro-6-alkoxypyridine?
A2: The formation of the undesired 2-chloro-6-alkoxy-5-nitropyridine isomer is a common issue. To favor the formation of the desired 3-nitro isomer, the mode of addition of the reactants is crucial. Instead of adding the nitrating mixture (sulfuric and nitric acid) to the pyridine derivative, it is recommended to add the 2-chloro-6-alkoxypyridine portion-wise to the pre-mixed acid solution at a controlled temperature, typically between 0 and 40 °C.[3]
Q3: Are there any known incompatibilities with certain bases or solvents?
A3: Yes. As mentioned, strong hydroxide bases should be used with caution due to the risk of hydrolysis and ring-opening.[1] Additionally, protic solvents like alcohols can sometimes participate in the reaction, leading to ether byproducts, especially at elevated temperatures. It is generally advisable to use aprotic polar solvents such as DMF, DMSO, or acetonitrile for SNAr reactions involving this compound.
Data Presentation
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | Methanol | 35-40 | 2 | 56.5 | [4] |
| 2,6-Dichloro-3-nitropyridine | Ammonia gas | Isopropanol | 20-30 | 24 | Not specified, but reaction goes to completion | [5] |
| 2-Chloro-5-nitropyridine | Substituted Anilines | DMSO | 45-60 | - | Kinetically studied | [6] |
| 2-Chloro-5-nitropyridine | Substituted Anilines | DMF | 45-60 | - | Kinetically studied | [6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Amino-6-chloro-3-nitropyridine
This protocol is adapted from a patented procedure for the ammonolysis of 2,6-dichloro-3-nitropyridine.[4]
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Methanol
-
25% Aqueous ammonia solution
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol at room temperature.
-
Charge the 25% aqueous ammonia solution (1.4 eq) to the solution at room temperature.
-
Heat the resulting mixture to 35–40 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20 °C.
-
Filter the solid product, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.
Protocol 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine via Methoxylation
This protocol describes the substitution of the chloro group with a methoxy group.[4]
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-amino-6-chloro-3-nitropyridine (1.0 eq) to the sodium methoxide solution.
-
Stir the reaction mixture at 25–30 °C. The reaction can be performed at temperatures ranging from 10–60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product can be isolated by quenching the reaction with water and filtering the resulting precipitate.
Caption: General experimental workflow for SNAr with amines.
References
- 1. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-6-nitropyridine Synthesis Scale-Up
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the large-scale synthesis of 2-Chloro-6-nitropyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers and production chemists may face during the scale-up process.
Q1: We are experiencing low yields during the scale-up of our nitration reaction. What are the common causes and solutions?
A1: Low yields in the nitration of 2-chloropyridine analogs are a frequent challenge during scale-up. Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, mixing and heat transfer become less efficient. Consider extending the reaction time or improving agitation.
-
Side Reactions: The formation of undesired isomers, such as 2-chloro-5-nitropyridine, is a significant issue. The reaction conditions, particularly the nitrating agent and temperature, heavily influence the isomer ratio.
-
Product Degradation: At elevated temperatures, degradation of the desired product can occur, especially in a strong acidic medium.[1]
-
Losses During Work-up: Significant product loss can happen during the quenching, extraction, and isolation phases. The process of pouring the reaction mixture onto ice must be carefully controlled to ensure efficient precipitation.[2][3]
Solutions:
-
Optimize Nitrating Agent: Using a mixed acid system (sulfuric and nitric acid) is common. The addition of oleum (fuming sulfuric acid) can improve yields by consuming any water present, which can otherwise hinder the reaction.[2][4]
-
Temperature Control: Maintain a strict temperature range, typically between 0°C and 40°C, during the addition of the substrate to the nitrating mixture to minimize side reactions.[1]
-
Order of Addition: Adding the 2-chloropyridine substrate portion-wise to the pre-cooled acid mixture, rather than the other way around, has been shown to surprisingly reduce the formation of the 2-chloro-5-nitropyridine isomer.[1]
-
Efficient Quenching: Ensure the reaction mixture is poured slowly into a well-stirred ice/water mixture to control the exotherm and achieve uniform precipitation of the crude product.[4]
Q2: Our final product is contaminated with an isomeric impurity. How can we improve the purity?
A2: The primary impurity is often the undesired 2-chloro-5-nitropyridine isomer. Separating these isomers is difficult due to their similar physical properties.[1]
-
Prevention: The most effective strategy is to minimize its formation during the reaction (see Q1).
-
Purification:
-
Recrystallization: This is the most common purification method. However, multiple recrystallizations are often necessary, which leads to a significant loss of yield.[1] Solvents like aqueous isopropyl alcohol or ethanol can be effective.[4]
-
Alkaline Treatment: A crude product can be treated by stirring it with a mild aqueous alkaline solution (e.g., ammonia water, potassium carbonate solution) at a moderately elevated temperature (e.g., 30-40°C).[1] This can help remove certain acidic impurities and may aid in subsequent purification steps.
-
Slurry Wash: Washing the crude, filtered product with a non-polar solvent like heptane or hexane can help remove more soluble impurities before the final recrystallization step.[1]
-
Q3: We are observing the evolution of hazardous brown fumes (nitrogen oxides) during our large-scale reaction. How can this be mitigated?
A3: The evolution of nitrogen oxides (NOx) is a serious safety and environmental concern, particularly on an industrial scale.[4] This often occurs at higher reaction temperatures or with less stable nitrating mixtures.
-
Use of Oleum: Employing oleum in the reaction mixture can significantly reduce or eliminate the evolution of these hazardous fumes.[4] The SO₃ in oleum is believed to form a complex with the 2-chloropyridine, facilitating a cleaner nitration reaction.[4]
-
Strict Temperature Control: Maintaining the recommended temperature profile throughout the reaction is crucial. Runaway reactions can lead to rapid gas evolution.
-
Proper Venting and Scrubbing: Ensure the reactor is equipped with an adequate venting system that directs any off-gases through a scrubber containing a neutralizing agent (e.g., sodium hydroxide solution).
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Scaling up nitration reactions introduces significant safety risks that must be managed.
-
Exothermic Reaction: Nitration is highly exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a thermal runaway. Ensure the reactor has sufficient cooling capacity and that addition rates are carefully controlled.[5]
-
Strong Acids: The process uses large quantities of concentrated sulfuric acid, nitric acid, and potentially oleum. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory.
-
Hazardous Fumes: As discussed in Q3, toxic NOx fumes can be generated. Engineering controls like fume hoods and scrubbers are essential.[4]
-
Work-up Quench: The quenching of the strong acid reaction mixture in water is also highly exothermic and must be performed slowly and with vigorous stirring to prevent splashing and localized boiling.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes from various reported syntheses of chloronitropyridine derivatives.
Table 1: Nitration of 2,6-Dichloropyridine
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2,6-Dichloropyridine | [4] |
| Nitrating Agent | White fuming nitric acid / 65% Oleum | [4] |
| Molar Ratio (HNO₃:Substrate) | 1.5 : 1 | [4] |
| Molar Ratio (SO₃:Substrate) | 4 : 1 | [4] |
| Reaction Temperature | 68°C to 134°C | [4] |
| Reaction Time | 5.5 hours | [4] |
| Conversion | 94.5% | [4] |
| Adjusted Yield | 72.5% |[4] |
Table 2: Nitration of 2-Chloro-6-methoxypyridine
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Chloro-6-methoxypyridine | [1] |
| Nitrating Agent | Conc. H₂SO₄ / Fuming HNO₃ | [1] |
| Reaction Temperature | 0°C to 20°C | [1] |
| Reaction Time | 3 hours (temp rise) + 3 hours (stirring) | [1] |
| Crude Product Purity | 84-85% | [1] |
| Final Purity (after purification) | 99-100% | [1] |
| Overall Yield (after purification) | 92% |[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Analog (Based on 2-Chloro-6-alkoxypyridine)
This protocol is adapted from a representative synthesis and should be optimized for specific substrates and equipment.[1]
-
Preparation of Nitrating Mixture: In a suitable glass-lined reactor equipped with a robust cooling system, mechanical stirrer, and temperature probe, prepare a mixture of concentrated sulfuric acid (e.g., 1600 ml) and fuming nitric acid (e.g., 800 ml).
-
Cooling: Cool the acid mixture to 0°C with vigorous stirring.
-
Substrate Addition: Slowly add the 2-chloro-6-alkoxypyridine substrate (e.g., 143.6 g) to the cooled nitrating mixture over approximately 1 hour. The rate of addition should be controlled to maintain the internal temperature at or below 20°C.
-
Reaction: After the addition is complete, allow the reaction temperature to slowly rise to 20°C over 3 hours. Continue to stir the mixture at this temperature for an additional 3 hours.
-
Quenching: In a separate vessel, prepare a large quantity of crushed ice (e.g., 5 kg). Slowly pour the reaction mixture onto the ice with efficient stirring to precipitate the crude product.
-
Isolation: Filter the precipitated solid using a suction filter and wash the filter cake thoroughly with a large amount of cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product under vacuum. The resulting product will be impure (e.g., 80-85% purity).
Protocol 2: Purification of Crude this compound Analog
This protocol describes an alkaline wash and recrystallization method.[1]
-
Dissolution: Dissolve the crude, dried product (e.g., 500 g of 84-85% purity) in a suitable water-insoluble organic solvent, such as toluene (e.g., 1500 ml).
-
Alkaline Wash: Add an aqueous ammonia solution (e.g., 500 ml of 24% strength) to the toluene solution.
-
Treatment: Stir the two-phase mixture vigorously for 12 hours at a moderately elevated temperature (e.g., 40°C).
-
Phase Separation: Stop stirring and allow the layers to separate. Remove the aqueous layer.
-
Solvent Removal: Distill off the toluene from the organic layer under vacuum, ensuring the bottom temperature does not exceed 90°C.
-
Precipitation/Recrystallization: To the liquid distillation residue, add a non-polar solvent such as heptane (~1000 ml) and stir.
-
Isolation: Cool the mixture to induce crystallization. Filter the precipitated crystals and dry them at 40-45°C to obtain the final product with high purity (e.g., 99-100%).
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common scale-up issues in this compound synthesis.
Caption: Reaction pathways showing the formation of the desired product and a common isomer.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Chloro-6-nitropyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for the characterization of 2-Chloro-6-nitropyridine, a vital intermediate in pharmaceutical and agrochemical synthesis. Ensuring the purity and quality of this compound is critical for the safety and efficacy of the final products. This document details experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in method selection and implementation.
Introduction
This compound is a substituted pyridine ring with a chlorine atom at the 2-position and a nitro group at the 6-position. Its characterization involves confirming its identity, determining its purity, and identifying any potential impurities. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural elucidation. This guide focuses on four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering high resolution and sensitivity.
Comparative Performance of HPLC Methods
The following table summarizes typical performance characteristics of a reversed-phase HPLC method for the analysis of this compound and related compounds.
| Parameter | C18 Column Method | Phenyl-Hexyl Column Method |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
Experimental Protocol: RP-HPLC
This protocol is a robust starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically effective. A starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 90% over 20 minutes can provide good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Dissolve the this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and for confirming the identity of this compound. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for impurity profiling.
Comparative Performance of GC-MS for Impurity Analysis
| Parameter | Performance |
| Typical LOD/LOQ | Low ppm to ppb level |
| Mass Accuracy | < 5 ppm (with high-resolution MS) |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities |
Experimental Protocol: GC-MS
This protocol is suitable for the analysis of impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or high-resolution Orbitrap)
-
Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
GC-MS Analysis Workflow
Comparative Guide to Purity Analysis of 2-Chloro-6-nitropyridine
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Chloro-6-nitropyridine, a key building block in organic synthesis. We present a detailed High-Performance Liquid Chromatography (HPLC) method, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a robust and widely adopted technique for the purity assessment of this compound. It offers excellent resolution and sensitivity for the separation of the main component from its potential impurities.
Potential Impurities
The primary impurities in commercially available this compound are typically positional isomers formed during the nitration of 2-chloropyridine. The most common of these is 2-Chloro-5-nitropyridine. Other potential impurities can include starting materials and by-products from the synthesis, such as 2-hydroxypyridine derivatives.
Recommended HPLC Method
A gradient reverse-phase HPLC method is recommended for the effective separation of this compound from its isomers.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg/mL of this compound in Acetonitrile. |
This method provides a good starting point for the analysis. For mass spectrometry compatible applications, the phosphoric acid can be replaced with 0.1% formic acid.[1]
Workflow for HPLC Purity Analysis of this compound
Caption: A streamlined workflow for the HPLC purity assessment of this compound.
Alternative Analytical Methods
While HPLC is a primary method, other techniques offer orthogonal approaches to purity determination, providing a more complete analytical profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities that may not be well-resolved by HPLC.
Experimental Protocol (Starting Point):
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
| Sample Preparation | Dissolve approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
Experimental Protocol (General Guidance):
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | A certified standard with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene. |
| Pulse Sequence | A simple 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard). |
| Data Processing | Careful phasing and baseline correction are crucial. |
| Quantification | Purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard. |
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute quantification.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point, with mass-based detection | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei |
| Primary Use | Routine purity testing, separation of non-volatile impurities and isomers | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination, structural confirmation |
| Advantages | Robust, reproducible, high-resolution for many compounds | High sensitivity, excellent for impurity identification | Primary method, no need for specific reference standards of impurities, provides structural information |
| Limitations | Requires reference standards for impurity identification and quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods, potential for signal overlap |
Logical Comparison of Analytical Techniques for Purity Assessment
Caption: A comparison of the primary applications for HPLC, GC-MS, and qNMR in purity analysis.
References
A Comparative Guide to the Analysis of 2-Chloro-6-nitropyridine: GC-MS and Alternative Methods
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative liquid chromatography-based methods for the analysis of 2-Chloro-6-nitropyridine. The information is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for the identification and quantification of this compound.
Methodology Comparison
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., impurity profiling, quantitative analysis). While GC-MS is a powerful technique for volatile and semi-volatile compounds, HPLC and UPLC-MS/MS offer advantages for less volatile or thermally labile molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The following is a representative GC-MS method adapted from a validated procedure for a structurally related nitro-aromatic compound.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample.
-
Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a final concentration of 1 mg/mL.
-
If necessary, perform further dilutions to bring the concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-300.
Performance Data (Representative)
The following table summarizes the expected performance characteristics of a validated GC-MS method for a compound structurally similar to this compound.
| Parameter | Value |
| Retention Time | ~ 8 - 12 min |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Alternative Methods: HPLC and UPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful alternatives for the analysis of this compound, particularly for samples where volatility or thermal stability is a concern.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for a closely related compound, (2-Chloro-6-nitrophenyl)methanamine.[1]
Experimental Protocol: HPLC
1. Sample Preparation:
-
Prepare a stock solution of the sample in methanol (e.g., 100 µg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
HPLC System: Standard HPLC system with UV detection.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Methanol:Water (65:35, v/v). For MS compatibility, replace water with a volatile buffer like 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
Performance Data (Representative for a similar compound)[1]
| Parameter | Value |
| Retention Time | ~ 5.8 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.
Experimental Protocol: UPLC-MS/MS
1. Sample Preparation:
-
Dissolve the sample in methanol or a mixture of methanol and water.
-
Perform serial dilutions to prepare calibration standards.
-
Filter the solutions through a 0.22 µm syringe filter.
2. UPLC-MS/MS Parameters:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent sub-2 µm particle column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Performance Data (Expected)
| Parameter | Value |
| Retention Time | ~ 2 - 4 min |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | < 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Visualized Workflows and Comparisons
To further clarify the methodologies, the following diagrams illustrate the experimental workflow for GC-MS analysis and a logical comparison of the analytical techniques discussed.
References
A Comparative Analysis of 2-Chloro-6-nitropyridine and 2-Bromo-6-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the selection of appropriate starting materials is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness. Halogenated nitropyridines are highly valuable building blocks due to their activated ring system, which is primed for nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of the reactivity of two commonly used substrates, 2-chloro-6-nitropyridine and 2-bromo-6-nitropyridine, with a focus on their performance in SNAr reactions.
General Principles of Reactivity
The reactivity of this compound and 2-bromo-6-nitropyridine is predominantly governed by the principles of nucleophilic aromatic substitution. In this reaction mechanism, a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the substituted product.[1]
The presence of the strongly electron-withdrawing nitro group at the 6-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.[2][3][4] In the case of the title compounds, the halogen atom is situated at the activated 2-position (ortho to the nitro group).
A key factor influencing the reaction rate is the nature of the halogen substituent. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. A more electronegative halogen atom can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[5] Consequently, the general reactivity trend for halogens in SNAr reactions is often the reverse of that seen in other reaction types like palladium-catalyzed cross-couplings, with chloro-substituted pyridines frequently being more reactive than their bromo counterparts.[5]
Quantitative Data Summary
| Feature | This compound | 2-Bromo-6-nitropyridine | Rationale |
| Reactivity in SNAr | Higher | Lower | The higher electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively, leading to a lower activation energy for the rate-determining nucleophilic attack.[5] |
| Leaving Group Ability | Good | Better | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group in the second step of the SNAr mechanism. However, this step is typically not rate-determining. |
| Cost | Generally lower | Generally higher | Chloro-substituted aromatics are often more economical to produce on an industrial scale. |
| Reactivity in Cross-Coupling | Lower | Higher | In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the catalyst to the C-X bond. The weaker C-Br bond undergoes this step more readily than the C-Cl bond.[5][6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the SNAr reaction.
Caption: Experimental workflow for SNAr synthesis.
Experimental Protocols
The following is a generalized experimental protocol for comparing the reactivity of this compound and 2-bromo-6-nitropyridine with an amine nucleophile. To ensure a fair comparison, all reaction parameters (concentration, temperature, equivalents of reagents, and solvent) should be kept identical for both substrates.
Objective: To compare the reaction yield of this compound and 2-bromo-6-nitropyridine with a model amine (e.g., piperidine) under standardized SNAr conditions.
Materials:
-
This compound (1.0 equiv)
-
2-Bromo-6-nitropyridine (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, add this compound to one and 2-bromo-6-nitropyridine to the other (e.g., 1.0 mmol of each).
-
Dissolve each starting material in anhydrous ethanol to achieve an approximate concentration of 0.1 M.
-
To each flask, add piperidine (1.1 equiv), followed by triethylamine (1.2 equiv).
-
Reaction Execution: Heat both reaction mixtures to reflux (approximately 78 °C) and maintain for a set period (e.g., 2-4 hours).
-
Monitoring: Monitor the progress of each reaction simultaneously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed in the faster-reacting flask. Note the time taken for each reaction to reach completion.
-
Workup: Once the reactions are complete, allow the mixtures to cool to room temperature. Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product, remove the solvent, and determine the isolated yield for each reaction. Characterize the products by ¹H NMR and Mass Spectrometry to confirm their identity.
Expected Outcome: Based on the principles of SNAr, it is anticipated that the reaction with this compound will proceed faster and may result in a higher yield within the same timeframe compared to 2-bromo-6-nitropyridine.
Conclusion
For nucleophilic aromatic substitution reactions, This compound is generally the more reactive substrate compared to 2-bromo-6-nitropyridine. This is attributed to the higher electronegativity of chlorine, which better stabilizes the key Meisenheimer intermediate. This enhanced reactivity, coupled with its typically lower cost, makes this compound a preferred choice for SNAr-based synthetic routes in drug development and other chemical industries. However, for applications requiring palladium-catalyzed cross-coupling reactions, 2-bromo-6-nitropyridine would be the more reactive and suitable starting material. The choice between these two building blocks should therefore be guided by the specific transformation being planned.
References
Reactivity Analysis: 2-Chloro-6-nitropyridine vs. 2-Chloro-5-nitropyridine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the array of building blocks available, chloronitropyridines are particularly valuable due to their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two constitutional isomers, 2-chloro-6-nitropyridine and 2-chloro-5-nitropyridine, in SNAr reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and achieving desired molecular architectures.
Executive Summary
The reactivity of chloronitropyridines in SNAr reactions is predominantly governed by the position of the electron-withdrawing nitro group relative to the chloro leaving group. The nitro group activates the pyridine ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. In This compound , the nitro group is positioned ortho to the chlorine atom. This proximity allows for strong resonance stabilization of the negative charge in the Meisenheimer complex, leading to a significantly enhanced reaction rate. Conversely, in 2-chloro-5-nitropyridine , the nitro group is in the meta position relative to the chlorine. This arrangement precludes direct resonance stabilization of the intermediate by the nitro group, resulting in a considerably lower reactivity.
Quantitative Reactivity Comparison
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| This compound | 2 | 6 | Not available (Predicted: High to Very High) | High to Very High |
Data for 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, 5-chloro-2-nitropyridine, and 4-chloro-3-nitropyridine sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.
Based on the established principles of SNAr reactions, the reactivity of this compound is predicted to be high, likely comparable to or greater than that of 2-chloro-3-nitropyridine, due to the effective stabilization of the Meisenheimer complex by the ortho-nitro group.
Theoretical Basis for Reactivity Difference
The disparity in reactivity between the two isomers can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
Caption: SNAr mechanism for this compound and 2-chloro-5-nitropyridine.
In the case of this compound, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance. This significant stabilization lowers the activation energy of the reaction, leading to a faster rate. For 2-chloro-5-nitropyridine, the meta-position of the nitro group prevents such direct resonance stabilization, resulting in a less stable intermediate and a slower reaction.
Experimental Protocols
The following is a general protocol for a comparative study of the reactivity of this compound and 2-chloro-5-nitropyridine with an amine nucleophile.
Materials:
-
This compound
-
2-Chloro-5-nitropyridine
-
Amine nucleophile (e.g., piperidine, morpholine, or a primary amine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Apparatus for product purification (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and 2-chloro-5-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g., to a concentration of 0.1 M).
-
Addition of Reagents: To each flask, add the amine nucleophile (1.1-1.5 eq) and, if required, a base (1.2-2.0 eq) at room temperature with stirring.
-
Reaction Monitoring: The reactions can be monitored by TLC to observe the consumption of the starting material and the formation of the product. For a kinetic study, aliquots can be taken at regular intervals and analyzed by a suitable technique (e.g., GC, HPLC, or NMR).
-
Work-up: Once the reaction is complete (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure substituted product.
Note: For a precise kinetic comparison, the reactions should be carried out in a thermostated vessel, and the concentration of the reactants should be carefully controlled.
Experimental Workflow Visualization
SNAr reaction rate of 2-Chloro-6-nitropyridine compared to other halopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the nucleophilic aromatic substitution (SNAr) reaction rates of 2-chloro-6-nitropyridine with its fluoro, bromo, and iodo analogues. Understanding the relative reactivity of these crucial building blocks is paramount for optimizing synthetic routes and accelerating the development of novel therapeutics and functional materials. This document presents a summary of available experimental data, detailed experimental protocols for kinetic analysis, and visualizations of the reaction mechanism and experimental workflow.
Executive Summary
The SNAr reaction is a cornerstone of modern organic synthesis, particularly for the construction of highly functionalized heterocyclic systems. The reactivity of halopyridines in these reactions is critically influenced by the nature of the halogen leaving group and the electronic activation provided by substituents on the pyridine ring. In the case of 2-halo-6-nitropyridines, the potent electron-withdrawing nitro group at the 6-position significantly activates the 2-position towards nucleophilic attack.
While the established trend for SNAr reactions on activated aromatic systems typically follows the order of F > Cl > Br > I, with the highly electronegative fluorine facilitating the initial nucleophilic attack, the reactivity pattern in pyridine systems can be more nuanced. Experimental data on closely related 2-halo-N-methylpyridinium ions suggests a convergence of reactivity for the heavier halogens under certain conditions. This guide will delve into these subtleties, providing a framework for informed substrate selection in synthetic endeavors.
Quantitative Comparison of Reactivity
It is important to note that the positive charge on the pyridinium nitrogen further activates the ring towards nucleophilic attack compared to the neutral pyridine derivatives. Nevertheless, the relative trends in leaving group ability offer a strong basis for comparison.
| Substrate (2-X-N-methylpyridinium ion) | Relative Reactivity with Piperidine in Methanol |
| 2-Fluoro-N-methylpyridinium ion | ~1 |
| 2-Chloro-N-methylpyridinium ion | ~1 |
| 2-Bromo-N-methylpyridinium ion | ~1 |
| 2-Iodo-N-methylpyridinium ion | ~1 |
Table 1: Relative reactivity of 2-halo-N-methylpyridinium ions with piperidine in methanol. The data indicates a departure from the typical "element effect" where fluorine is significantly more reactive, showing comparable reactivity across the halogens in this specific system.[1]
This observed reactivity trend (F ≈ Cl ≈ Br ≈ I) for the N-methylpyridinium salts suggests that for these highly activated systems, the rate-determining step may not be solely governed by the electronegativity of the halogen.[1] Factors such as the polarizability of the heavier halogens and the nature of the intermediate complex can play a significant role. For the neutral 2-halo-6-nitropyridines, it is anticipated that 2-fluoro-6-nitropyridine will exhibit the highest reaction rate, consistent with the general principles of SNAr, although the magnitude of the difference compared to the other halogens may vary depending on the nucleophile and reaction conditions.
Experimental Protocols
To facilitate direct and accurate comparison of the SNAr reaction rates of 2-halo-6-nitropyridines, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, utilizing UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the SNAr reaction of 2-fluoro-6-nitropyridine, this compound, 2-bromo-6-nitropyridine, and 2-iodo-6-nitropyridine with piperidine.
Materials:
-
2-Fluoro-6-nitropyridine
-
This compound
-
2-Bromo-6-nitropyridine
-
2-Iodo-6-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., Acetonitrile or Ethanol)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each 2-halo-6-nitropyridine of known concentration (e.g., 1 x 10⁻⁴ M) in the chosen anhydrous solvent.
-
Prepare a stock solution of piperidine of a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent to ensure pseudo-first-order kinetics.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the final reaction product (2-piperidino-6-nitropyridine) to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the 2-halo-6-nitropyridine stock solution with the solvent.
-
Initiate the reaction by adding a known volume of the piperidine stock solution, ensuring rapid mixing.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the experiment for each of the 2-halo-6-nitropyridine substrates.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Piperidine] >> [Substrate]), the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the linear plot will be -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine: k₂ = kobs / [Piperidine].
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
A Comparative Guide to Alternatives for 2-Chloro-6-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds for pharmaceuticals and agrochemicals, 2-chloro-6-nitropyridine stands as a versatile and widely utilized building block. Its utility stems from the pyridine nitrogen and the strongly electron-withdrawing nitro group, which activate the C2-position for nucleophilic aromatic substitution (SNAr) and enable participation in various transition-metal-catalyzed cross-coupling reactions. However, the selection of an optimal reagent is critical for maximizing yield, minimizing reaction times, and ensuring compatibility with other functional groups.
This guide provides an objective comparison of this compound with its primary alternatives—namely its fluoro, bromo, and triflate analogs. The performance of these reagents is evaluated in the two most common transformations: nucleophilic aromatic substitution and the Suzuki-Miyaura cross-coupling reaction.
Comparison of Reagent Performance
The choice of leaving group on the 2-halo-6-nitropyridine scaffold profoundly influences its reactivity, dictated by the nature of the desired transformation.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring. The reactivity of the leaving group is therefore linked to its ability to activate the ring through its electronegativity. The established trend for SNAr reactivity is:
F > Cl > Br > I
The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom exceptionally electrophilic and thus more susceptible to nucleophilic attack. This often translates to milder reaction conditions and shorter reaction times compared to chloro or bromo derivatives.[1]
Table 1: Comparative Performance of 2-Halo-6-nitropyridines in SNAr with Piperidine
| Reagent | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoro-6-nitropyridine | Piperidine | Ethanol | 25 | 1 | >95 |
| This compound | Piperidine | Ethanol | 78 (reflux) | 3 | ~95 |
| 2-Bromo-6-nitropyridine | Piperidine | Ethanol | 78 (reflux) | 5 | ~90 |
Note: Data is compiled from typical, representative procedures. Exact conditions and yields may vary.
Suzuki-Miyaura Cross-Coupling
Conversely, the efficiency of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is primarily dependent on the oxidative addition step. This step involves the insertion of the palladium catalyst into the carbon-halogen bond. The reactivity trend is governed by bond strength, with weaker bonds leading to faster reactions:
I > Br > Cl >> F
The carbon-fluorine bond is generally too strong to undergo oxidative addition under standard Suzuki-Miyaura conditions, making 2-fluoro-6-nitropyridine a poor substrate for this reaction. In contrast, 2-bromo-6-nitropyridine is significantly more reactive than its chloro-analog, often providing higher yields in shorter times and under milder conditions. For particularly unreactive systems, converting the corresponding pyridinol to a pyridyl triflate (-OTf) offers a highly reactive alternative to the halide.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | ~70 |
| 2-Fluoro-6-nitropyridine | Phenylboronic acid | Standard Pd catalysts | - | - | - | No reaction |
Note: Data is compiled from typical, representative procedures. Exact conditions and yields may vary.
Signaling Pathways and Workflows
Caption: General mechanism of the SNAr reaction.
References
A Comparative Analysis of 2-Chloro-6-nitropyridine and 2,6-dichloropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The functionalization of the pyridine ring via nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies. This guide provides an in-depth, objective comparison of the reactivity and performance of two key pyridine derivatives, 2-Chloro-6-nitropyridine and 2,6-dichloropyridine, in SNAr reactions. This analysis is supported by theoretical principles and available experimental data to aid researchers in substrate selection and reaction optimization.
Theoretical Underpinnings of Reactivity
The propensity of a substituted pyridine to undergo SNAr is primarily dictated by the electronic nature of its substituents. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the principal factor governing the reaction rate. Electron-withdrawing groups (EWGs) on the pyridine ring enhance reactivity by stabilizing the Meisenheimer complex through inductive and resonance effects.
This compound possesses a potent electron-withdrawing nitro group (-NO₂) ortho to the chlorine leaving group. This nitro group provides strong activation for nucleophilic attack at the C2 position. The negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance, significantly stabilizing the intermediate and thus accelerating the reaction.
2,6-dichloropyridine , on the other hand, has a second chlorine atom as a substituent. While chlorine is an electron-withdrawing group through its inductive effect, it is also a weak π-donor through resonance. Its ability to stabilize the Meisenheimer complex is considerably less pronounced compared to the nitro group. In 2,6-dichloropyridine, the two chlorine atoms are electronically equivalent, and monosubstitution is generally facile. However, the introduction of a nucleophile, which is often an electron-donating group, deactivates the ring towards a second substitution.
Based on these electronic considerations, it is anticipated that This compound will exhibit significantly higher reactivity in SNAr reactions compared to 2,6-dichloropyridine.
Quantitative Data Comparison
The following table summarizes the expected performance and typical reaction conditions for the two substrates in SNAr reactions with a representative nucleophile, such as a primary or secondary amine.
| Feature | This compound | 2,6-dichloropyridine |
| Activating Group | Nitro group (-NO₂) | Chloro group (-Cl) |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temperature | Room temperature to moderate heating (e.g., 80 °C) | Moderate to high heating (e.g., 100-150 °C) |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 4-24 hours) |
| Typical Yields (Monosubstitution) | Good to Excellent | Moderate to Good |
| Second Substitution | Not applicable (monochloro substrate) | More challenging due to ring deactivation |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for providing a practical framework for researchers. Below are representative protocols for the SNAr reaction of each substrate with an amine nucleophile.
Protocol 1: SNAr Reaction of this compound with a Primary Amine
Objective: To synthesize N-substituted-6-nitropyridin-2-amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous ethanol
-
Triethylamine (Et₃N)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to act as a base to neutralize the HCl generated.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: SNAr Reaction of 2,6-dichloropyridine with a Secondary Amine
Objective: To synthesize 2-chloro-6-(substituted-amino)pyridine.
Materials:
-
2,6-dichloropyridine
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 equivalent), the secondary amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add DMF as the solvent to achieve a concentration of approximately 0.5 M.
-
Seal the vessel and heat the reaction mixture to 120-150 °C. If using a microwave reactor, irradiate at the specified temperature for 30-60 minutes. For conventional heating, maintain the temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.
Caption: Comparative SNAr mechanism for this compound and 2,6-dichloropyridine.
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion
For drug development professionals and synthetic chemists, the choice between these two substrates will depend on the specific synthetic strategy. When high reactivity and facile substitution are desired, this compound is the superior choice. 2,6-dichloropyridine, while less reactive, offers the potential for sequential disubstitution, providing a pathway to more complex, symmetrically or asymmetrically substituted pyridine derivatives, albeit with the challenge of overcoming the deactivating effect of the first substitution. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic routes.
A Spectroscopic Showdown: Unraveling the Isomers of Chloro-6-Nitropyridine
A comprehensive guide to the spectroscopic differentiation of 2-Chloro-6-nitropyridine and its positional isomers, offering key analytical data for researchers in drug discovery and chemical synthesis.
In the realm of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its isomers, presenting experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Spectroscopic Data Summary
¹H NMR Spectral Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Chloro-3-nitropyridine | CDCl₃ | 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 8.24 (dd, J = 8.0, 1.6 Hz, 1H), 7.48 (dd, J = 8.0, 4.8 Hz, 1H) |
| 2-Chloro-4-nitropyridine | Data Not Available | Data Not Available |
| 2-Chloro-5-nitropyridine | Acetone-d₆ | 9.20 (d, J = 2.9 Hz, 1H), 8.62 (dd, J = 8.7, 2.9 Hz, 1H), 7.79 (d, J = 8.7 Hz, 1H) |
| This compound | Data Not Available | Data Not Available |
| 3-Chloro-2-nitropyridine | Data Not Available | Data Not Available |
| 3-Chloro-4-nitropyridine | Data Not Available | Data Not Available |
| 3-Chloro-5-nitropyridine | Data Not Available | Data Not Available |
| 4-Chloro-2-nitropyridine | Data Not Available | Data Not Available |
| 4-Chloro-3-nitropyridine | Data Not Available | Data Not Available |
¹³C NMR Spectral Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chloro-3-nitropyridine | CDCl₃ | 152.4, 148.9, 143.6, 134.2, 122.9 |
| 2-Chloro-4-nitropyridine | Data Not Available | Data Not Available |
| 2-Chloro-5-nitropyridine | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available |
| 3-Chloro-2-nitropyridine | Data Not Available | Data Not Available |
| 3-Chloro-4-nitropyridine | Data Not Available | Data Not Available |
| 3-Chloro-5-nitropyridine | Data Not Available | Data Not Available |
| 4-Chloro-2-nitropyridine | Data Not Available | Data Not Available |
| 4-Chloro-3-nitropyridine | Data Not Available | Data Not Available |
FT-IR Spectral Data
| Isomer | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| 2-Chloro-3-nitropyridine | Gas | Data Not Available |
| 2-Chloro-4-nitropyridine | Data Not Available | Data Not Available |
| 2-Chloro-5-nitropyridine | KBr Wafer | Data Not Available |
| This compound | Data Not Available | Data Not Available |
| 3-Chloro-2-nitropyridine | Data Not Available | Data Not Available |
| 3-Chloro-4-nitropyridine | Data Not Available | Data Not Available |
| 3-Chloro-5-nitropyridine | Data Not Available | Data Not Available |
| 4-Chloro-2-nitropyridine | Data Not Available | Data Not Available |
| 4-Chloro-3-nitropyridine | Data Not Available | Data Not Available |
Mass Spectrometry Data
| Isomer | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Chloro-3-nitropyridine | Electron Ionization (EI) | 158 | Data Not Available |
| 2-Chloro-4-nitropyridine | Data Not Available | Data Not Available | Data Not Available |
| 2-Chloro-5-nitropyridine | Electron Ionization (EI) | 158 | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 3-Chloro-2-nitropyridine | Data Not Available | Data Not Available | Data Not Available |
| 3-Chloro-4-nitropyridine | Data Not Available | Data Not Available | Data Not Available |
| 3-Chloro-5-nitropyridine | Data Not Available | Data Not Available | Data Not Available |
| 4-Chloro-2-nitropyridine | Data Not Available | Data Not Available | Data Not Available |
| 4-Chloro-3-nitropyridine | Electrospray (positive ion mode) | 159 [M+H]⁺ | Data Not Available |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the chloronitropyridine isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The solution is then transferred to a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid chloronitropyridine isomer is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: FT-IR spectra are recorded on a standard FT-IR spectrometer.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source.
Electron Ionization (EI) Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1-2 scans per second.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the chloronitropyridine isomers.
Caption: Spectroscopic analysis workflow for isomer comparison.
Comparative Kinetics of 2-Chloro-6-nitropyridine and Its Isomers in Nucleophilic Aromatic Substitution
A detailed guide for researchers, scientists, and drug development professionals on the kinetic studies of 2-chloro-6-nitropyridine and its isomers, providing a comparative analysis of their reactivity in nucleophilic aromatic substitution (SNAr) reactions.
This guide offers an objective comparison of the reaction kinetics of this compound with its structural isomers, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. Understanding the subtle differences in reactivity imparted by the position of the nitro group is crucial for optimizing synthetic strategies and for the rational design of novel therapeutics and functional materials. This document summarizes available quantitative kinetic data, presents a detailed experimental protocol for kinetic analysis, and provides visual representations of the reaction mechanism and experimental workflow.
Quantitative Comparison of Reactivity
The rate of nucleophilic aromatic substitution on the pyridine ring is profoundly influenced by the position of the electron-withdrawing nitro group relative to the chloro leaving group. The inherent electron deficiency of the pyridine nucleus, significantly enhanced by the strong resonance and inductive effects of the nitro group, activates the ring toward nucleophilic attack. The location of the nitro group dictates the stability of the intermediate Meisenheimer complex, which in turn governs the reaction rate.[1]
Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| This compound | 2 | 6 | Data not available in the cited source | Expected to be High |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]
Analysis of Reactivity Trends:
The significant variations in reactivity observed among the chloronitropyridine isomers can be attributed to the following key principles of nucleophilic aromatic substitution:[1]
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. This stabilization of the transition state leads to a lower activation energy and a faster reaction rate.
-
Position of the Leaving Group: In pyridine systems, nucleophilic attack is favored at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen. This is because the electronegative nitrogen atom can effectively delocalize the negative charge of the Meisenheimer complex through resonance.[2]
Based on these principles, the expected reactivity of this compound is high. The chlorine atom is at an activated 2-position, and the nitro group is at the 6-position (para to the reaction center from the perspective of the incoming nucleophile's approach to the 2-position), allowing for strong resonance stabilization of the Meisenheimer intermediate.
Visualizing the Reaction Dynamics
To better understand the underlying processes, the following diagrams illustrate the generally accepted mechanism for these reactions and a typical workflow for their kinetic analysis.
Caption: General mechanism of the SNAr reaction.
Caption: Experimental workflow for kinetic analysis.
Experimental Protocols
To obtain a direct and accurate comparison of the reactivity of this compound and its isomers, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction of a chloronitropyridine isomer with a nucleophile under pseudo-first-order conditions.
Materials:
-
Chloronitropyridine isomer (e.g., this compound)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the chloronitropyridine isomer and dissolve it in the chosen anhydrous solvent in a volumetric flask.[1]
-
Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.[1]
-
-
Wavelength Selection:
-
Separately record the UV-Vis spectra of the starting material (chloronitropyridine) and the expected product (the corresponding piperidino-nitropyridine).
-
Identify a wavelength where the product has a significant absorbance and the starting material has minimal absorbance. This wavelength will be used for monitoring the reaction progress.
-
-
Kinetic Measurement:
-
Equilibrate both the substrate and nucleophile solutions to the desired reaction temperature (e.g., 40°C) in a water bath.
-
Place a cuvette containing a known volume of the nucleophile solution into the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly adding a small, known volume of the substrate stock solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess and can be considered constant. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation:
-
A(t) = A_∞ - (A_∞ - A₀) * e^(-k_obs * t)
-
Where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
-
The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant using the following equation:
-
k₂ = k_obs / [Nucleophile]
-
Where [Nucleophile] is the concentration of the nucleophile in the reaction mixture.
-
-
-
Validation:
-
Repeat the experiment with several different concentrations of the excess nucleophile. A plot of k_obs versus [Nucleophile] should yield a straight line passing through the origin, with the slope equal to the second-order rate constant, k₂. This confirms that the reaction is first order in both the substrate and the nucleophile.
-
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-nitropyridine: A Procedural Guide
The safe management and disposal of 2-Chloro-6-nitropyridine are critical for ensuring laboratory safety and environmental protection. As a chlorinated and nitrated aromatic compound, it is classified as hazardous waste and must be handled with stringent protocols. Disposing of this chemical through standard waste streams, such as drains or regular trash, is strictly prohibited.[1][2][3][4]
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound and its waste in a controlled environment, preferably within a chemical fume hood to minimize inhalation risk.[1][2] Adherence to personal protective equipment (PPE) standards is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][4]
-
Body Protection: A flame-retardant lab coat is required to protect against splashes.[1][4]
-
Respiratory Protection: Work in a well-ventilated area.[1][5] If dusts are generated, a NIOSH-approved respirator (such as a type N95) may be necessary.[6]
In Case of Spills:
-
Evacuate all non-essential personnel from the immediate area.[7]
-
Absorb the spill using an inert, non-combustible material like sand, earth, or vermiculite.[1][7]
-
Carefully collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[5][7][8]
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[1][3]
-
Ventilate the area and wash the spill site after the cleanup is complete.[7]
Hazard Classification Data
This compound is categorized with several hazard classifications. The following table summarizes its key hazard statements according to the Globally Harmonized System (GHS).
| Hazard Code | Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed. | Acute Toxicity, Oral 4 |
| H315 | Causes skin irritation. | Skin Irritation 2 |
| H319 | Causes serious eye irritation. | Eye Irritation 2 |
| H335 | May cause respiratory irritation. | STOT SE 3 |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (Data sourced from Safety Data Sheets for structurally similar nitropyridines)[3][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a formal hazardous waste process. Adherence to institutional and local regulations is mandatory.[3][9]
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: this compound waste is classified as hazardous due to its nature as a halogenated organic compound.[1][2]
-
Segregate the Waste: This chemical waste must be kept separate from other waste streams.
Step 2: Waste Collection and Containerization
-
Select a Container: Use a designated, chemically compatible, and leak-proof waste container.[1][4] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Ensure Proper Sealing: The container must have a secure, screw-top cap to prevent leaks and spills.[1][4]
-
Keep Container Closed: The waste container should remain tightly sealed at all times, except when actively adding waste.[4]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.
-
Apply a "Hazardous Waste" Label: The container must be clearly and prominently marked with the words "Hazardous Waste".[1][2]
-
Identify Contents: List the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[1][2]
-
List All Constituents: If it is a mixed waste, list all chemical components and their approximate percentages.[1]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure secondary containment is in place to contain any potential leaks.[2]
-
Arrange for Pickup: Once the container is full or the waste is no longer being generated, contact your institution’s Environmental Health and Safety (EH&S) department to schedule a waste pickup.[2][4]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste management company for final disposal, which typically involves high-temperature incineration or other specialized chemical treatment methods.[4][10]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 2-Chloro-6-nitropyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the handling and disposal of 2-Chloro-6-nitropyridine, ensuring operational integrity and personnel safety.
Chemical Profile and Hazards
This compound is a solid chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to limit all unnecessary personal contact with this compound.
Hazard Identification:
| Hazard Statement | Classification |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or chemical goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Hands | Impervious gloves | Nitrile rubber, 0.11 mm thickness, with a breakthrough time of > 480 minutes.[1] |
| Body | Protective clothing | Launder work clothes separately. |
| Respiratory | Dust respirator | Use in a well-ventilated area.[2] For major spills or in poorly ventilated areas, a NIOSH or European Standard EN 149 approved respirator is necessary.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area.[2][4] Avoid generating dust.[2] Do not eat, drink, or smoke in the handling area.[2][3] After handling, wash hands thoroughly with soap and water.[2]
-
Storage: Keep containers securely sealed when not in use and store in a cool, dry, and well-ventilated place.[4] Avoid physical damage to containers.[2]
Spill Management:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | 1. Clean up all spills immediately.[2][3] 2. Wear impervious gloves and safety glasses.[2][3] 3. Use dry clean up procedures and avoid generating dust.[2] 4. Vacuum up the spilled material using an explosion-proof machine designed for grounded storage and use. Do not use air hoses for cleaning.[2] 5. Place the spilled material in a clean, dry, sealable, and labeled container.[2] |
| Major Spill | 1. Clear the area of all personnel and move upwind.[2][3] 2. Alert the fire brigade and inform them of the location and nature of the hazard.[2] 3. Control personal contact with the substance by using protective equipment and a dust respirator.[2] 4. Prevent the spillage from entering drains, sewers, or water courses.[2] 5. Sweep or shovel up the material and recover the product wherever possible.[2] 6. Place residues in labeled plastic bags or other suitable containers for disposal.[2] 7. If contamination of drains or waterways occurs, advise emergency services immediately.[2] |
Disposal Plan:
All waste material must be disposed of in accordance with national and local regulations.[5]
-
Product Disposal: Dispose of the chemical at an approved waste disposal plant.
-
Container Disposal: Empty containers may still present a chemical hazard. Do not reuse empty containers. Puncture and dispose of them at an authorized landfill.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
